Fmoc-Cys(STmp)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADCBXMSWHDNAU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403834-74-1 | |
| Record name | N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Application of Fmoc-Cys(STmp)-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those containing multiple disulfide bonds, is a cornerstone of modern drug discovery and development. The precise control of cysteine connectivity is paramount to achieving the desired three-dimensional structure and biological activity. Fmoc-Cys(STmp)-OH has emerged as a powerful tool in solid-phase peptide synthesis (SPPS) for the regioselective formation of disulfide bridges. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols, and a comparative analysis of its performance.
Core Mechanism of Action
This compound, or N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, is a cysteine derivative where the sulfhydryl group is protected by the 2,4,6-trimethoxyphenylthio (STmp) group. The core of its utility lies in the orthogonal nature of the STmp protecting group in the context of standard Fmoc-based SPPS.
The STmp group exhibits robust stability under the basic conditions required for the removal of the N-terminal Fmoc protecting group (typically 20% piperidine in DMF) throughout the peptide chain elongation process.[1] This stability prevents premature, uncontrolled disulfide bond formation. The key advantage of the STmp group is its selective and rapid removal under mild thiolysis conditions, which do not affect other common acid-labile protecting groups such as 4-methoxytrityl (Mmt) or trityl (Trt).[1] This orthogonality is the foundation for the controlled and sequential formation of multiple disulfide bonds within a peptide.
The cleavage of the STmp group is typically achieved using a solution of a reducing agent, such as dithiothreitol (DTT), in the presence of a mild base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF).[1][2][3] This deprotection is remarkably fast, often completing within minutes.[1][3] Once the STmp groups are removed, the newly freed thiol groups can be oxidized to form a disulfide bond under controlled conditions, often on the solid support to minimize intermolecular side reactions.[1]
Quantitative Performance and Advantages
The use of this compound offers significant quantitative advantages in peptide synthesis, particularly in terms of speed and efficiency. The rapid cleavage kinetics of the STmp group stand in stark contrast to other thiol protecting groups that require harsher conditions or significantly longer reaction times.
| Protecting Group | Cleavage Conditions | Cleavage Time | Orthogonality Notes |
| STmp | 5% DTT, 0.1 M NMM in DMF | ~5 minutes | Orthogonal to acid-labile groups (Mmt, Trt) and Acm.[1][2] |
| StBu | Reducing agents (e.g., DTT, phosphines) | 4 - 24 hours | Often sluggish and can be difficult to drive to completion. |
| Acm | Iodine, mercury(II) acetate, silver trifluoroacetate | Varies | Cleavage conditions can sometimes affect other protecting groups. |
| Trt | Trifluoroacetic acid (TFA) | During final cleavage | Not suitable for on-resin disulfide bond formation. |
| Mmt | Dilute TFA (e.g., 1-3% in DCM) | Varies | Allows for on-resin deprotection, orthogonal to STmp. |
The rapid deprotection of STmp contributes to higher yields and purity of the final peptide. For instance, on-resin oxidation following STmp removal can yield >90% of the desired cyclic monomer.[1] Specific examples from literature highlight the successful application of this reagent:
| Peptide | Number of Disulfide Bonds | Reported Yield |
| SI Conotoxin | 2 | 82% |
| Bicyclic ZiPro | 1 | 69% |
Experimental Protocols
Protocol 1: On-Resin Deprotection of STmp and First Disulfide Bond Formation
This protocol outlines the procedure for the selective removal of the STmp protecting group and the subsequent on-resin formation of a disulfide bond.
-
Resin Swelling and Fmoc Deprotection: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
STmp Deprotection:
-
Prepare a deprotection solution of 5% dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Treat the resin with the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 5-15 minutes. Repeat the treatment 2-3 times to ensure complete removal.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagents.
-
-
On-Resin Oxidation:
-
Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents per cysteine) in DMF.
-
Add the NCS solution to the resin and shake for 15-30 minutes at room temperature.
-
Monitor the reaction for the disappearance of free thiols using Ellman's test.
-
Once cyclization is complete, wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).
-
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature. Note: Do not use thiol-based scavengers like EDT, as they will reduce the newly formed disulfide bond.
Protocol 2: Orthogonal Synthesis of a Peptide with Two Disulfide Bonds
This protocol describes the synthesis of a peptide with two disulfide bridges using the orthogonal pair of this compound and Fmoc-Cys(Mmt)-OH.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.
-
First Disulfide Bond Formation (STmp Removal):
-
Following completion of the linear sequence, perform the on-resin deprotection of the STmp groups as described in Protocol 1, Step 2 . The Mmt groups will remain intact.
-
Form the first disulfide bond by on-resin oxidation with NCS as described in Protocol 1, Step 3 .
-
-
Second Disulfide Bond Formation (Mmt Removal):
-
Wash the resin thoroughly with DMF and then DCM.
-
Prepare a solution of 2% TFA and 5% triisopropylsilane (TIPS) in DCM.
-
Treat the resin with the Mmt deprotection solution for 10 minutes. Repeat this treatment four times.
-
Wash the resin with DCM (5 x 1 min) and DMF (5 x 1 min).
-
Perform the second on-resin oxidation using NCS as described in Protocol 1, Step 3 .
-
-
Final Cleavage and Purification: Cleave the bicyclic peptide from the resin using a suitable TFA cocktail without thiol scavengers. Purify the crude peptide by reverse-phase HPLC.
Visualizing the Workflow and Mechanism
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows.
Conclusion
This compound is an invaluable asset for the synthesis of complex, disulfide-rich peptides. Its mechanism of action, centered on the stability of the STmp group to standard SPPS conditions and its rapid, mild cleavage, allows for a high degree of control over disulfide bond formation. The orthogonality with other common cysteine protecting groups enables the strategic and regioselective synthesis of peptides with multiple disulfide bridges. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals to effectively leverage this compound in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics.
References
The STmp Protecting Group: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. The S-2,4,6-trimethoxyphenylthio (STmp) protecting group has emerged as a valuable tool in the peptide chemist's arsenal, offering a unique combination of stability and selective lability. This technical guide provides an in-depth overview of the properties, characteristics, and applications of the STmp protecting group, complete with quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in research and drug development.
Core Properties and Characteristics of the STmp Group
The STmp group is a disulfide-based protecting group for the thiol side chain of cysteine. Its utility in Fmoc-based SPPS stems from its specific stability profile. The Fmoc-Cys(STmp)-OH building block is commercially available, streamlining its incorporation into peptide sequences.[1][2]
Key characteristics include:
-
Stability: The STmp group is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[3][4] This stability is crucial for preventing premature deprotection during the iterative cycles of peptide chain elongation.
-
Acid Lability: The STmp group is moderately stable to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[5] However, its stability in strong acid can be compromised, particularly if thiol scavengers are not used in the cleavage cocktail.[5]
-
Orthogonality: The most significant advantage of the STmp group is its orthogonality to a wide range of other protecting groups. It is readily cleaved under mild reducing conditions, which do not affect acid-labile (e.g., Trt, Mmt, tBu) or other types of protecting groups (e.g., Acm).[1][5][6] This orthogonality is the foundation for its use in the regioselective formation of multiple disulfide bonds.
-
Deprotection Mechanism: The STmp group is removed via thiolysis, typically using a solution containing a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol (β-ME), often in the presence of a mild base like N-methylmorpholine (NMM).[2][3][4]
Quantitative Data and Performance Comparison
The selection of a cysteine protecting group significantly impacts the overall success of a peptide synthesis, influencing yield, purity, and the extent of side reactions such as racemization. While direct comparative studies under identical conditions are limited, the following tables summarize available data to guide the selection process.
Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions (coupling reagents, activation times, temperature, and peptide sequence) can significantly influence the results.
Table 1: Comparison of Deprotection Conditions for Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality |
| S-2,4,6-trimethoxyphenylthio | STmp | 5% DTT, 0.1 M NMM in DMF, 3 x 5 min, RT [3] or 5% β-mercaptoethanol, 0.1 M NMM in DMF, 3 x 5 min, RT [5] | Orthogonal to acid-labile (Trt, Mmt, tBu) and Acm groups. |
| S-trityl | Trt | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[7] | Not orthogonal to other acid-labile groups. |
| S-acetamidomethyl | Acm | I₂ in a suitable solvent; or Hg(OAc)₂ followed by H₂S or β-ME[6] | Orthogonal to acid-labile and STmp groups. |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP, β-ME), often requires prolonged reaction times.[2] | Orthogonal to acid-labile and Acm groups. |
Table 2: Reported Racemization of Cysteine with Different Protecting Groups
| Protecting Group | % Racemization (D-Cys formation) | Experimental Context |
| S-trityl (Trt) | 8.0% | HCTU/6-Cl-HOBt/DIEA activation at 25°C.[8] |
| S-diphenylmethyl (Dpm) | 1.2% | HCTU/6-Cl-HOBt/DIEA activation at 25°C.[8] |
| S-tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma Pure coupling.[6][8] |
| S-4-methoxybenzyloxymethyl (MBom) | 0.4% | Conventional SPPS with phosphonium/uronium reagents.[9] |
No specific racemization data for STmp was found in the search results.
Table 3: Examples of Reported Crude Purity and Yield for Peptides Synthesized with Different Cysteine Protecting Groups
| Peptide | Cys Protecting Group(s) | Crude Purity | Overall Yield | Reference |
| Oxytocin | STmp | 83% | Not Reported | [2] |
| α-conotoxin SI | Mmt and STmp | High purity (qualitative) | Not Reported | [5] |
| Apamin | Mmt and Acm | High purity (qualitative) | Not Reported | [1] |
| Gramicidin A | Boc chemistry | - | 5-24% | [10] |
Experimental Protocols
The following are detailed methodologies for the on-resin deprotection of the STmp group and subsequent disulfide bond formation.
On-Resin Deprotection of the STmp Group
This protocol describes the removal of the STmp protecting group from a cysteine residue on a resin-bound peptide.
Reagents:
-
Deprotection Solution: 5% (v/v) Dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in N,N-dimethylformamide (DMF).
-
DMF for washing.
-
Dichloromethane (DCM) for washing.
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Drain the DMF.
-
Add the Deprotection Solution to the resin (e.g., 3 mL for ~50 mg of resin).[2]
-
Agitate the resin suspension at room temperature for 5 minutes.[2][3]
-
Drain the solution.
-
Repeat steps 3-5 two more times for a total of three treatments.[3]
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the subsequent reaction (e.g., disulfide bond formation) or further peptide synthesis steps.
On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
This protocol is for the formation of a disulfide bond between two deprotected cysteine residues on the solid support.
Reagents:
-
N-Chlorosuccinimide (NCS) solution in DMF (concentration to be calculated based on resin loading).
-
DMF for washing.
-
DCM for washing.
Procedure:
-
Ensure the STmp groups (or other thiol protecting groups) have been completely removed as described in Protocol 3.1.
-
Wash the resin with DMF.
-
Prepare a solution of NCS in DMF. Use 2 equivalents of NCS relative to the resin loading.[5]
-
Add the NCS solution to the resin.
-
Agitate the resin suspension at room temperature for 15 minutes.[5]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The peptide with the newly formed disulfide bond is now ready for the next step in the synthesis, such as the deprotection of another orthogonal cysteine protecting group or final cleavage from the resin.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving the STmp protecting group.
Conclusion
The STmp protecting group is a powerful asset for the synthesis of complex, disulfide-rich peptides. Its stability to standard Fmoc deprotection conditions and lability under mild reducing conditions provide a high degree of orthogonality, enabling the regioselective formation of multiple disulfide bonds with precision. While considerations such as cost and the potential for some acid lability during final cleavage exist, the benefits of clean, on-resin deprotection and compatibility with other orthogonal protecting groups make this compound an excellent choice for challenging synthetic targets in drug discovery and chemical biology. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile protecting group.
References
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protection Strategy Using Fmoc-Cys(STmp)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex peptides, particularly those containing multiple disulfide bonds, is a cornerstone of modern drug discovery and chemical biology. The precise control of cysteine connectivity is paramount to achieving the desired three-dimensional structure and biological activity. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine), a powerful tool for the regioselective formation of disulfide bridges in solid-phase peptide synthesis (SPPS).
The STmp Group: A Truly Orthogonal Protecting Group
The 2,4,6-trimethoxyphenylthio (STmp) group, developed by Albericio and colleagues, offers a distinct advantage in Fmoc-based SPPS due to its unique cleavage properties.[1] Unlike many other cysteine protecting groups that are removed under acidic conditions, the STmp group is cleaved by mild thiolysis, rendering it truly orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Mmt) and the piperidine-labile Fmoc group.[2][3]
Key Advantages of the STmp Group:
-
Orthogonality: The STmp group is stable to the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for cleavage from the resin.[1][3] This allows for the selective deprotection of Cys(STmp) residues while other protecting groups remain intact.
-
Rapid and Mild Deprotection: The most significant advantage of the STmp group is its rapid and clean removal under mild reducing conditions.[1][3] This is in stark contrast to the sluggish removal of other thiol-based protecting groups like S-tert-butylthio (StBu), which can require hours of exposure to reducing agents.[3]
-
High Yields and Purity: The fast and efficient deprotection of the STmp group minimizes side reactions, leading to higher yields and purity of the final peptide.[1][4]
Data Presentation: Quantitative Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts the efficiency and outcome of a peptide synthesis campaign. The following table summarizes the key characteristics of commonly used cysteine protecting groups in Fmoc-SPPS, highlighting the advantages of the STmp group.
| Protecting Group | Abbreviation | Cleavage Conditions | Deprotection Time | Orthogonality to Fmoc/tBu | Key Features & Drawbacks |
| 2,4,6-Trimethoxyphenylthio | STmp | 5% DTT or β-mercaptoethanol in 0.1 M NMM/DMF [1][3] | ~5 minutes (repeated treatments) [1][3] | Excellent | Rapid and mild removal, ideal for on-resin disulfide bond formation. Slightly labile to TFA. [3][5] |
| tert-Butylthio | StBu | Thiols (e.g., DTT, β-mercaptoethanol), Phosphines | 4 - 24 hours[1][3] | Excellent | Stable to acid and base, but very sluggish removal can lead to incomplete deprotection and side reactions.[3] |
| Trityl | Trt | TFA, I₂, Tl³⁺ | During final cleavage | Good | Commonly used for peptides with a single disulfide bond formed after cleavage. Can be bulky. |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Minutes | Good | More acid-labile than Trt, allowing for selective on-resin deprotection. |
| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(OTf) | Variable | Excellent | Very stable, but removal requires harsh and often toxic reagents. |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence, its selective on-resin deprotection, and subsequent disulfide bond formation.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc/tBu-based SPPS protocols are used for the synthesis of the peptide chain. This compound is incorporated like any other standard Fmoc-amino acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
On-Resin Deprotection of the STmp Group
This protocol outlines the selective removal of the STmp group from the cysteine side chain while the peptide is still attached to the solid support.
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 5% (v/v) dithiothreitol (DTT) or β-mercaptoethanol in 0.1 M N-methylmorpholine (NMM) in DMF.[1][3]
-
Thiolysis Reaction: Add the deprotection cocktail to the resin and gently agitate at room temperature for 5-10 minutes.
-
Repeat: Drain the solution and repeat the treatment two more times with fresh deprotection cocktail.[6][7]
-
Washing: Wash the resin extensively with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove all traces of the reducing agent and cleaved protecting group.
On-Resin Disulfide Bond Formation
Following the deprotection of the Cys(STmp) residues, the free thiols can be oxidized on-resin to form the desired disulfide bridge. This approach minimizes intermolecular side reactions due to the pseudo-dilution effect on the solid support.[1]
-
Resin Preparation: After STmp deprotection and thorough washing, swell the resin in DMF.
-
Oxidation Reagent: Prepare a solution of N-chlorosuccinimide (NCS) (2-3 equivalents per thiol pair) in DMF.[3]
-
Oxidation Reaction: Add the NCS solution to the resin and agitate at room temperature for 15-30 minutes. Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
Washing: Once the oxidation is complete, wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Cleavage: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: Avoid using thiol-based scavengers in the cleavage cocktail as they can reduce the newly formed disulfide bond.
Mandatory Visualizations
Orthogonal Protection Strategy Workflow
The following diagram illustrates the logical workflow of the orthogonal protection strategy using this compound for the synthesis of a peptide with a single disulfide bond.
Caption: Workflow for SPPS using this compound for directed disulfide bond formation.
Stepwise Disulfide Bond Formation Strategy
For peptides with multiple disulfide bonds, a combination of orthogonal cysteine protecting groups is required. The following diagram illustrates a strategy for the synthesis of a two-disulfide-bridged peptide using this compound and Fmoc-Cys(Mmt)-OH.
Caption: Strategy for stepwise formation of two disulfide bonds using Cys(STmp) and Cys(Mmt).
Applications in Drug Development
The robust and efficient nature of the this compound orthogonal strategy has made it invaluable in the synthesis of complex peptide therapeutics.
-
Insulin Analogs: The precise formation of the three disulfide bonds in insulin is critical for its biological activity. The STmp group has been successfully employed in the synthesis of insulin and its analogs, allowing for the regioselective formation of the disulfide bridges.[2][8]
-
Conotoxins: These are a class of disulfide-rich peptides from the venom of marine cone snails with potent and selective activity against a range of ion channels and receptors. The synthesis of conotoxins with multiple disulfide bonds is greatly facilitated by the use of orthogonal protecting groups like STmp.[3]
-
Peptide-Drug Conjugates: The selective deprotection of a cysteine residue on a peptide allows for site-specific conjugation of drugs, imaging agents, or other moieties.
Conclusion
The this compound derivative represents a significant advancement in the field of peptide synthesis. Its true orthogonality, coupled with rapid and mild deprotection conditions, provides peptide chemists with a powerful tool for the reliable and efficient synthesis of complex, disulfide-rich peptides. The ability to perform selective on-resin disulfide bond formation streamlines the synthetic process and often leads to higher yields and purities. This makes the STmp protection strategy an essential methodology for researchers and professionals in drug development and chemical biology who are working with challenging peptide targets.
References
- 1. Buy this compound | 1403834-74-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biotage.com [biotage.com]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Novabiochem 1403834-74-1 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic management of cysteine residues is a critical determinant of success. The unique reactivity of cysteine's thiol side chain, essential for forming vital disulfide bonds that dictate the structure and function of many peptides and proteins, also presents significant challenges during solid-phase peptide synthesis (SPPS). Unprotected thiols can lead to a host of undesirable side reactions, including oxidation, alkylation, and racemization.
This technical guide provides a comprehensive overview of the core principles and practices for protecting cysteine residues within the framework of Fluorenylmethoxycarbonyl (Fmoc) SPPS. We will delve into the characteristics of commonly employed protecting groups, their cleavage conditions, and their strategic application in the synthesis of complex peptides, particularly those with multiple disulfide bridges. This guide aims to equip researchers with the knowledge to make informed decisions for high-yield, high-purity peptide synthesis.
The Critical Role of Cysteine Protection in Fmoc SPPS
The Fmoc/tBu strategy for SPPS relies on an orthogonal protection scheme, where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are cleaved with acid (usually trifluoroacetic acid, TFA).[1] The thiol group of cysteine, however, requires careful consideration due to its high nucleophilicity and susceptibility to oxidation.[2] Effective protection is mandatory to prevent a range of side reactions that can compromise the integrity of the final peptide.[3]
Key challenges associated with unprotected or inappropriately protected cysteine residues include:
-
Oxidation: The free thiol is readily oxidized to form undesired disulfide bonds, leading to dimerization or oligomerization of the peptide.[2]
-
Alkylation: The nucleophilic thiol can react with carbocations generated during the cleavage of other protecting groups or from the resin linker.[4][5]
-
Racemization: Cysteine, particularly at the C-terminal position, is highly susceptible to racemization (epimerization) under the basic conditions used for Fmoc deprotection.[6][7] This is a significant concern as it can be challenging to separate the resulting diastereomers.
-
β-Elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination to form a dehydroalanine intermediate, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[8][9]
The choice of an appropriate cysteine protecting group is therefore a strategic decision that influences not only the prevention of these side reactions but also the approach to forming desired disulfide bonds.
A Comparative Analysis of Common Cysteine Protecting Groups
A variety of protecting groups have been developed for cysteine, each with distinct properties regarding stability, cleavage conditions, and impact on side reactions. The selection of a protecting group is dictated by the overall synthetic strategy, including the number and desired connectivity of disulfide bonds.
Below is a summary of the most commonly used cysteine protecting groups in Fmoc SPPS, with their performance and characteristics detailed in the subsequent tables.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Triphenylmethyl | Standard TFA cocktails (e.g., TFA/TIS/H₂O)[8] | Most common, cost-effective, cleaved during final global deprotection.[8] | Prone to causing significant racemization, especially at the C-terminus. Can lead to 3-(1-piperidinyl)alanine formation. |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Orthogonal: I₂, Tl(OAc)₃, Hg(OAc)₂, AgOTf[8][10][11] | Stable to TFA, enabling purification of the protected peptide.[8] Widely used in orthogonal strategies for multiple disulfide bonds.[6][11] | Requires dedicated, often toxic, heavy metal-based deprotection steps.[8][10] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Orthogonal: Hg(OAc)₂, TMSBr/thioanisole in TFA[8] | Stable to TFA and iodine oxidation.[8] Useful in orthogonal protection schemes. | Deprotection requires harsh and toxic reagents.[8] |
| 4-Methoxytrityl (Mmt) | 4-MeO-C₆H₄-C(Ph)₂ | Highly acid-labile: 1-2% TFA in DCM[8][9][12] | Allows for selective on-resin deprotection for cyclization or modification.[8] | Can be prematurely cleaved by repeated TFA treatments if not handled carefully.[8] |
| Tetrahydropyranyl (Thp) | S,O-acetal | Standard TFA cocktails (e.g., TFA/TIS/H₂O)[8] | Significantly reduces racemization compared to Trt.[8] Minimizes piperidinylalanine formation.[8] Can improve the solubility of protected peptides. | Introduces an additional chiral center (typically used as a racemic mixture). |
| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Reducing agents (e.g., thiols, phosphines)[8] | Stable to acidic conditions.[8] Useful for on-resin thiol deprotection. | Can undergo exchange with other thiols. |
Quantitative Comparison of Cysteine Protecting Groups: Racemization and Side-Product Formation
Racemization of the C-terminal cysteine is a major concern in Fmoc SPPS. The choice of protecting group has a significant impact on the extent of this side reaction.
| Protecting Group | Coupling Conditions | % Racemization (d-Cys) | Reference |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | [8] |
| Trityl (Trt) | 20% piperidine in DMF, 6h (on NovaSynTGT resin) | 23% | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [8] |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% | [8] |
| 4-Methoxybenzyloxymethyl (MBom) | 20% piperidine in DMF, 6h (on NovaSynTGT resin) | 6% | |
| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA, 1-min preactivation | 0.4% | [2] |
| 4,4'-Dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA, 1-min preactivation | 0.8% | [2] |
Strategic Workflows for Disulfide Bond Formation
The strategic selection of cysteine protecting groups is paramount for the regioselective formation of multiple disulfide bonds. Orthogonal protecting groups, which can be removed under different conditions, are key to these strategies.
Single Disulfide Bond Formation
For peptides containing a single disulfide bond, a common strategy is to use an acid-labile protecting group like Trityl (Trt) or Tetrahydropyranyl (Thp) on both cysteine residues. The protecting groups are removed during the final cleavage from the resin with a TFA-based cocktail, and the resulting free thiols are oxidized in solution to form the disulfide bond.
Orthogonal Strategy for Two Disulfide Bonds
The synthesis of peptides with two distinct disulfide bonds requires an orthogonal protection strategy. A classic approach employs the acid-labile Trityl (Trt) group for the first pair of cysteines and the TFA-stable Acetamidomethyl (Acm) group for the second pair.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving cysteine-protected amino acids in Fmoc SPPS.
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Cys(Trt)-OH
This protocol outlines the manual coupling of a trityl-protected cysteine residue.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-Cys(Trt)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIC, or COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), the coupling agent (e.g., HBTU, 3 eq.), and an activator (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: On-Resin Disulfide Bond Formation using Cys(Mmt) and Cys(Acm)
This protocol describes a strategy for forming two disulfide bonds on the solid support.
Materials:
-
Peptidyl-resin containing Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions
-
DCM
-
2% TFA in DCM with 5% Triisopropylsilane (TIS)
-
DMF
-
N-Chlorosuccinimide (NCS)
-
Iodine (I₂)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Selective Mmt Deprotection:
-
First On-Resin Disulfide Bond Formation:
-
Acm Deprotection and Second Disulfide Bond Formation:
-
Final Cleavage:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail.[9]
-
Conclusion
The successful synthesis of cysteine-containing peptides via Fmoc-SPPS is critically dependent on a well-considered cysteine protection strategy. The choice of protecting group must be tailored to the specific peptide sequence, the desired disulfide bond architecture, and the potential for side reactions, particularly racemization at the C-terminus. For routine syntheses of peptides with free thiols, the cost-effective Trt group remains a viable option, though the superior performance of the Thp group in minimizing racemization makes it an attractive alternative.[8] For complex peptides with multiple disulfide bonds, the use of orthogonal protecting groups such as Mmt and Acm enables the regioselective formation of these crucial structural elements. By understanding the properties of the available protecting groups and implementing robust synthetic and cleavage protocols, researchers can navigate the challenges of cysteine chemistry to achieve high-yield and high-purity synthesis of complex and biologically important peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
- 9. peptide.com [peptide.com]
- 10. books.rsc.org [books.rsc.org]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Technical Guide: Fmoc-Cys(STmp)-OH for Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the properties, applications, and experimental protocols for Fmoc-Cys(STmp)-OH, a critical reagent for the regioselective formation of disulfide bonds in complex peptides.
Introduction
This compound (N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine) is a specialized cysteine derivative designed for advanced Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its principal advantage lies in the unique properties of the S-trimethoxyphenylthio (STmp) protecting group. This group is stable under the standard basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively and rapidly cleaved under mild reducing conditions.[2][3] This orthogonality allows for the precise, stepwise formation of multiple disulfide bridges, a crucial requirement for the synthesis of many biologically active peptides and proteins, including insulin analogs and bicyclic peptides.[1][4]
Compound Data
The key quantitative and identifying data for this compound are summarized below.
| Property | Value |
| CAS Number | 1403834-74-1[1][2][5][6][7][8] |
| Molecular Weight | 541.64 g/mol [1][2][5][6] |
| Molecular Formula | C₂₇H₂₇NO₇S₂[2][5][6][8] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid[2][5] |
| Synonyms | Fmoc-L-Cys(Stmp)-OH, N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine[2][6] |
| Appearance | Powder[6] |
| Primary Application | Regioselective disulfide bond formation in Fmoc SPPS[2][6] |
Experimental Protocols and Workflow
The strategic use of this compound enables the controlled and sequential formation of disulfide bonds. The STmp group is employed alongside other orthogonal cysteine protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), to direct the formation of specific cystine bridges.
General Workflow for Regioselective Disulfide Bond Formation
The STmp protecting group is the most labile among the commonly used thiol protecting groups that are removed by reduction. Therefore, in a strategy involving multiple disulfide bonds, the Cys(STmp) residues are deprotected first to form the initial disulfide bridge.[3] The general process is visualized in the workflow diagram below.
Caption: Workflow for regioselective disulfide bond formation using this compound.
Detailed Experimental Protocol: On-Resin STmp Removal and Oxidation
This protocol outlines the steps for the selective deprotection of Cys(STmp) residues on a resin-bound peptide and the subsequent formation of the first disulfide bridge.
Materials:
-
Peptidyl-resin containing Cys(STmp) and other orthogonally protected Cys residues.
-
N,N-Dimethylformamide (DMF).
-
Dithiothreitol (DTT).
-
N-methylmorpholine (NMM).
-
N-chlorosuccinimide (NCS) (for chemical oxidation).
-
Dichloromethane (DCM).
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a solution of 5% (w/v) DTT and 0.1 M NMM in DMF. For example, dissolve 500 mg of DTT in 10 mL of DMF and add the appropriate volume of NMM.
-
-
Selective STmp Group Removal:
-
Swell the peptidyl-resin in DMF.
-
Drain the DMF and add the freshly prepared DTT/NMM deprotection solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.[3]
-
Drain the solution and repeat the treatment two more times (for a total of three treatments) to ensure complete removal of the STmp groups.[3]
-
-
Resin Washing:
-
After the final deprotection treatment, thoroughly wash the resin with DMF (5-7 times) to remove all traces of the reducing agent (DTT) and other reagents.
-
-
First Disulfide Bond Formation (On-Resin):
-
This can be achieved through several methods. One common method is chemical oxidation:
-
Treat the peptidyl-resin with a solution of N-chlorosuccinimide (NCS) (2 equivalents per thiol) in DMF.[2]
-
Allow the reaction to proceed for 15-30 minutes at room temperature.[2]
-
Alternatively, air oxidation can be performed in a suitable buffer, though this is more commonly done after cleavage from the resin.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF, followed by DCM, to remove any residual oxidation reagents and byproducts.
-
The resulting peptidyl-resin now contains the first selectively formed disulfide bridge. The synthesis can proceed with the cleavage of a second orthogonal protecting group (e.g., Mmt or Trt) to form subsequent disulfide bonds, or the peptide can be cleaved from the resin.[2]
Conclusion
This compound is an invaluable tool for the chemical synthesis of structurally complex peptides. Its key feature, the selective and mild removal of the STmp group, provides researchers with precise control over disulfide bond connectivity. This enables the reliable synthesis of bicyclic peptides and other multi-cystine molecules that are of significant interest in drug discovery and biomedical research, facilitating the development of more stable and potent therapeutic agents.
References
- 1. Buy this compound | 1403834-74-1 [smolecule.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Fmoc-Cys(STmp)-OH: A Technical Guide to Solubility, Stability, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility, stability, and application of Fmoc-Cys(STmp)-OH, a crucial reagent for the regioselective synthesis of peptides containing multiple disulfide bridges. The information herein is curated to assist researchers in optimizing their solid-phase peptide synthesis (SPPS) protocols and ensuring the integrity of their final products.
Core Properties of this compound
This compound, or N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, is a cysteine derivative designed for use in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the S-trimethoxyphenylthio (STmp) protecting group on the cysteine's sulfhydryl side chain. This group offers a unique combination of stability to the basic conditions required for Fmoc-group removal (piperidine) and lability under mild thiolytic conditions, allowing for orthogonal deprotection strategies in the synthesis of complex peptides.[1][2][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇NO₇S₂ | [1][4] |
| Molecular Weight | 541.64 g/mol | [5][1][4] |
| Appearance | White to off-white or slight yellow to beige powder | [5] |
| Purity (HPLC) | ≥ 94.0% (a/a) | [5] |
| Enantiomeric Purity | ≥ 99.5% (a/a) | [5] |
| CAS Number | 1403834-74-1 | [5][1] |
Solubility Profile
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (184.62 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened DMSO is recommended. | [6] |
| N,N-Dimethylformamide (DMF) | 1 mmole in 2 mL | Described as "clearly soluble". | [5] |
| N-methylpyrrolidone (NMP) | Soluble | NMP is a common solvent for SPPS and is expected to solubilize this compound, though specific quantitative data is not available. It is known to be a good solvent for most peptide reagents.[7] |
Note: For automated peptide synthesis, ensuring complete dissolution of the amino acid derivative in the chosen solvent is crucial to prevent clogging of the synthesizer lines and ensure accurate delivery of the reagent.
Stability Characteristics
The stability of this compound in both solid form and in solution, as well as the stability of the STmp protecting group under various conditions, are key to its successful application.
Storage and Handling
The following table outlines the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Powder) | 4°C | - | Store under nitrogen. | [6] |
| 15-25°C | - | - | [5][1] | |
| -20°C | 3 years | - | [4] | |
| In Solvent | -20°C | 1 month | Store under nitrogen. | [6] |
| -80°C | 6 months / 1 year | Store under nitrogen. | [4][6] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[6]
Protecting Group Stability
The stability of the STmp group is fundamental to its utility in orthogonal peptide synthesis strategies.
| Condition | Stability | Notes | Reference |
| Fmoc Deprotection (e.g., 20% piperidine in DMF) | Stable | The STmp group is resistant to the basic conditions used to remove the Fmoc protecting group from the N-terminus of the peptide chain. | [1][2][3] |
| Acidic Conditions (TFA) | Slightly Labile | The STmp group shows some lability to strong acids like trifluoroacetic acid (TFA). Therefore, deprotection of the STmp group should be performed before the final cleavage of the peptide from the resin. | [3] |
| Thiolysis (e.g., DTT or β-mercaptoethanol) | Labile | The STmp group is readily cleaved under mild thiolytic conditions. This allows for its selective removal without affecting other protecting groups. | [1][2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Coupling of this compound in Automated SPPS
This protocol describes a general method for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Reagents and Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Coupling Reagents:
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Alternatively: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Diisopropylethylamine (DIPEA)
-
Protocol:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes prior to the first coupling step.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF or NMP to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
DIC/Oxyma Method:
-
Dissolve this compound (3-4 equivalents relative to resin loading), Oxyma Pure (3-4 equivalents), and DIC (3-4 equivalents) in DMF.
-
Add the activation solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
HBTU/DIPEA Method:
-
Dissolve this compound (5 equivalents), HBTU (5 equivalents) in DMF, and add DIPEA (10 equivalents) in NMP.
-
Add the activation solution to the deprotected resin.
-
Allow the coupling reaction to proceed for approximately 40 minutes.
-
-
-
Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
On-Resin Deprotection of the STmp Group
This protocol details the selective removal of the STmp protecting group from the cysteine residue while the peptide is still attached to the solid support.
Reagents and Materials:
-
Peptidyl-resin containing Cys(STmp)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM)
-
Dithiothreitol (DTT) or β-mercaptoethanol
Protocol:
-
Resin Washing: Wash the peptidyl-resin thoroughly with DMF.
-
Deprotection Solution Preparation: Prepare a solution of 0.1 M NMM and 5% DTT (or 5% β-mercaptoethanol) in DMF.[1][3][8]
-
Thiolysis Reaction:
-
Repeat Treatment: Repeat the thiolysis reaction (step 3) two more times for a total of three treatments to ensure complete removal of the STmp group.[1][3][8]
-
Final Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagents. The resin-bound peptide now has a free sulfhydryl group ready for disulfide bond formation.
On-Resin Disulfide Bond Formation
Following the removal of the STmp group, this protocol can be used to form a disulfide bridge on the solid support.
Reagents and Materials:
-
Peptidyl-resin with deprotected cysteine residues
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-chlorosuccinimide (NCS)
Protocol:
-
Resin Preparation: Ensure the peptidyl-resin with free thiol groups is washed thoroughly with DMF.
-
Oxidation Solution: Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.[8]
-
Oxidation Reaction:
-
Add the NCS solution to the resin.
-
Agitate the mixture for 15 minutes at room temperature.[8]
-
-
Monitoring (Optional): The disappearance of free thiols can be monitored using Ellman's test.
-
Washing: Once the reaction is complete, wash the resin with DMF and then with DCM.[8] The peptide with the formed disulfide bridge is now ready for cleavage from the resin.
Potential Side Reactions and Mitigation
The use of any cysteine derivative in SPPS can be associated with specific side reactions.
| Side Reaction | Description | Mitigation Strategies | Reference |
| Racemization | Loss of chiral integrity at the α-carbon of the cysteine residue can occur during base-mediated coupling. | The use of coupling reagents like DIPCDI/Oxyma Pure has been shown to minimize racemization with other cysteine derivatives. | [2] |
| 3-(1-Piperidinyl)alanine Formation | For peptides with a C-terminal cysteine, base-catalyzed elimination of the protected sulfhydryl group can occur, followed by the addition of piperidine. | The use of sterically bulky protecting groups can reduce this side reaction. The STmp group is bulky, which may offer some protection. | [9] |
| Alkylation during Cleavage | Reactive carbocations generated during the final TFA cleavage (especially from Wang or Rink Amide linkers) can alkylate the free cysteine thiol if the STmp group has been removed. | This is generally not an issue for this compound as the STmp group is typically removed post-synthesis and pre-cleavage for on-resin cyclization. If the peptide is cleaved with the STmp group intact, appropriate scavengers should be used in the cleavage cocktail. | |
| Oxidation of Free Thiol | After STmp deprotection, the free sulfhydryl group is susceptible to oxidation. | If the desired product is the free thiol peptide, it is crucial to work under an inert atmosphere and use reducing agents in purification buffers. For disulfide bond formation, this reactivity is desired and controlled. |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Orthogonal deprotection and on-resin cyclization workflow using this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound Novabiochem 1403834-74-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
Fmoc-Cys(STmp)-OH: A Technical Guide to its Core Advantages in Research
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine) has emerged as a critical tool in the field of peptide science, particularly for the synthesis of complex peptides containing multiple disulfide bonds. Its unique properties offer researchers precise control over disulfide bridge formation, a crucial aspect for maintaining the structural integrity and biological activity of many peptides and proteins. This guide provides an in-depth overview of the key advantages, experimental protocols, and comparative data related to the use of this compound in research and drug development.
Core Advantages of this compound
The primary advantage of this compound lies in the unique characteristics of the S-2,4,6-trimethoxyphenylthio (STmp) protecting group. This group provides a combination of stability and selective lability that is highly desirable in solid-phase peptide synthesis (SPPS).
1. Regioselective Disulfide Bond Formation: The STmp group allows for the regioselective formation of disulfide bonds, which is essential for synthesizing peptides with multiple cysteines that must be linked in a specific pattern. The STmp group is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin if scavengers are avoided. This stability ensures that the cysteine's thiol group remains protected throughout the peptide chain elongation process. The selective removal of the STmp group at a specific step allows for the controlled formation of a disulfide bridge with another deprotected cysteine residue.
2. Orthogonality and Compatibility: The STmp protecting group is orthogonal to many other commonly used cysteine protecting groups, such as trityl (Trt), 4-methoxytrityl (Mmt), and acetamidomethyl (Acm). This orthogonality is fundamental for the synthesis of peptides with multiple disulfide bridges, as it allows for the sequential deprotection of different cysteine pairs and their subsequent oxidation to form distinct disulfide bonds without affecting other protected cysteines. For instance, the STmp group can be removed under mild thiolysis conditions that do not affect the Mmt group, and the Mmt group can then be removed with dilute acid without cleaving the STmp group.
3. Mild and Efficient Deprotection: A significant advantage of the STmp group is its facile removal under very mild thiolysis conditions. This is in contrast to other protecting groups that may require harsher reagents or longer reaction times. The STmp group can be efficiently cleaved using a solution of a thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, in the presence of a mild base like N-methylmorpholine (NMM) in a solvent like N,N-dimethylformamide (DMF). This rapid and gentle deprotection minimizes the risk of side reactions and degradation of the peptide.
Data Presentation: Comparative Analysis of Cysteine Protecting Groups
The choice of a cysteine protecting group can significantly impact the efficiency and purity of peptide synthesis. While direct quantitative data for the coupling efficiency and racemization of this compound was not available in the search results, the following tables provide a comparison of cleavage conditions for various common protecting groups and racemization data for some of these, offering a valuable reference for researchers.
Table 1: Cleavage Conditions for Common Cysteine Thiol Protecting Groups
| Protecting Group | Reagent | Conditions | Orthogonal to |
| STmp | 0.1 M NMM, 5% DTT in DMF | 3 x 5 min, RT | Trt, Mmt, Acm |
| Trityl (Trt) | TFA / scavengers (e.g., TIS, EDT) | 1-2 hours, RT | Acm, STmp (partially) |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | 10-60 min, RT | Trt, Acm, STmp |
| Acetamidomethyl (Acm) | Iodine or Mercury(II) acetate | 1 hour, RT | Trt, Mmt, STmp |
| tert-Butylthio (tBuS) | Thiols or phosphines | 4-24 hours, RT | Trt, Mmt, Acm |
Table 2: Racemization of Fmoc-Cys Derivatives with Different Protecting Groups
Data presented is for comparative purposes. Specific results can be sequence and condition dependent. Direct comparative data for this compound was not found.
| Protecting Group | Coupling Conditions | % Racemization (D-Cys) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Cys(STmp) and Disulfide Bond Formation
This protocol describes the selective removal of the STmp group from a resin-bound peptide and the subsequent on-resin formation of a disulfide bridge using N-chlorosuccinimide (NCS).
Materials:
-
Peptidyl-resin containing a Cys(STmp) residue
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM)
-
Dithiothreitol (DTT) or β-mercaptoethanol
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
STmp Deprotection Solution Preparation: Prepare a solution of 0.1 M NMM and 5% DTT (or β-mercaptoethanol) in DMF.
-
STmp Group Removal:
-
Drain the DMF from the resin.
-
Add the STmp deprotection solution to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the treatment two more times (for a total of three treatments).
-
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove all traces of the deprotection reagents.
-
On-Resin Oxidation:
-
Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.
-
Add the NCS solution to the resin.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction for completion using a qualitative test for free thiols (e.g., Ellman's test).
-
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next step in the synthesis (e.g., cleavage or further chain elongation).
Mandatory Visualization
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Regioselective disulfide bond formation strategy.
Applications in Research and Drug Development
The unique advantages of this compound make it particularly valuable for the synthesis of complex, disulfide-rich peptides that are of significant interest in biomedical research and drug development.
-
Insulin Analogs: this compound has been successfully used in the synthesis of insulin and its analogs. The precise formation of the three native disulfide bonds in insulin is critical for its biological activity, and the regioselective strategy enabled by the STmp group is a powerful tool for achieving this.
-
Conotoxins: These are small, disulfide-rich peptides found in the venom of marine cone snails, which are potent and selective ion channel blockers. The synthesis of conotoxins with their complex disulfide connectivity is a significant challenge that can be addressed using orthogonal protection strategies involving this compound.
-
Peptide-based Therapeutics: Many peptide therapeutics require specific cyclic structures, often formed by disulfide bridges, to enhance their stability, selectivity, and efficacy. This compound facilitates the creation of these complex architectures.
Conclusion
This compound is a powerful and versatile building block for Fmoc-based solid-phase peptide synthesis. Its key advantages, including the ability to direct regioselective disulfide bond formation, its orthogonality to other protecting groups, and the mild conditions required for its removal, make it an invaluable tool for researchers and scientists. By enabling the synthesis of complex peptides with high fidelity, this compound continues to contribute significantly to advancements in peptide chemistry, drug discovery, and the development of novel peptide-based therapeutics.
The Crucial Role of Disulfide Bonds in Peptide Structure: A Technical Guide for Researchers
December 2025
Abstract
Disulfide bonds, the covalent linkages formed between the thiol groups of cysteine residues, are a cornerstone of peptide and protein architecture. These bonds are not merely structural staples but are critical determinants of a peptide's three-dimensional conformation, stability, and biological function. For researchers, scientists, and drug development professionals, a profound understanding of the role and characteristics of disulfide bonds is paramount for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. This in-depth technical guide provides a comprehensive overview of the significance of disulfide bonds in peptide structure, detailed experimental protocols for their analysis, and quantitative data illustrating their impact on peptide properties.
The Fundamental Importance of Disulfide Bonds in Peptides
Disulfide bonds are pivotal in transforming a flexible linear peptide chain into a more rigid and defined three-dimensional structure. This conformational constraint is essential for several key properties:
-
Enhanced Stability: By reducing the conformational entropy of the unfolded state, disulfide bonds significantly increase the thermodynamic stability of peptides. This makes them more resistant to denaturation by heat, pH changes, and chemical agents.[1][2] This increased stability is crucial for therapeutic peptides, which need to remain active in the physiological environment.
-
Defined Conformation and Biological Activity: The specific geometry imposed by disulfide bridges is often a prerequisite for a peptide's biological activity. It locks the peptide into a conformation that is complementary to its target receptor or enzyme, thereby ensuring high binding affinity and specificity.[3]
-
Resistance to Proteolysis: The compact structure enforced by disulfide bonds can sterically hinder the access of proteases, thereby increasing the peptide's half-life in vivo.[4] This is a major advantage in the development of peptide drugs, which are often susceptible to rapid degradation by enzymes.
-
Modulation of Function: In some cases, the formation and cleavage of disulfide bonds can act as a molecular switch, regulating the peptide's activity in response to the local redox environment.[5]
Disulfide-rich peptides (DRPs) are a notable class of biomolecules characterized by a dense network of disulfide bonds, which imparts them with exceptional chemical and biological stability.[6]
Quantitative Impact of Disulfide Bonds on Peptide Properties
The introduction or removal of disulfide bonds has a quantifiable impact on the physicochemical properties of peptides. The following tables summarize key data from various studies, illustrating these effects.
Table 1: Impact of Disulfide Bonds on Thermodynamic Stability
| Peptide/Protein Variant | Change in Melting Temperature (Tm) | Change in Gibbs Free Energy of Unfolding (ΔΔG) (kcal/mol) | Reference |
| Tendamistat (C45A/C73A mutant vs. Wild-Type) | -23.0 °C | - | [5] |
| Tendamistat (C11A/C27A mutant vs. Wild-Type) | -38.9 °C | - | [5] |
| Cucurbita maxima trypsin inhibitor-V (C3S/C48S mutant vs. Wild-Type) | -22.0 °C | -4.0 | [7] |
| Cucurbita maxima trypsin inhibitor-V (V42C/R52C mutant vs. Wild-Type) | +17.0 °C | +1.0 | [7] |
| Subtilisin E (Cys61-Cys98 mutant vs. Wild-Type) | +4.5 °C | - | [2] |
Table 2: Impact of Disulfide Bonds on Proteolytic Stability
| Peptide | Linkage | Half-life (min) vs. Chymotrypsin | Fold Increase in Stability | Reference |
| Peptide 6 Monomer | - | 1.5 ± 0.2 | 1 | [8] |
| Peptide 6-6 Dimer | Disulfide | 25.4 ± 1.2 | ~17 | [8] |
| Peptide 7 Monomer | - | 1.5 ± 0.1 | 1 | [8] |
| Peptide 7-NDI-7 Trimer | Disulfide-linked NDI | 1.7 ± 0.4 | ~1.1 | [8] |
| Peptide 8 Monomer | - | 0.3 ± 0.05 | 1 | [8] |
| Peptide 8-NDI-8 Trimer | Disulfide-linked NDI | 33.2 | ~110 | [8] |
Experimental Protocols for the Analysis of Disulfide Bonds
A variety of experimental techniques are employed to form, characterize, and quantify disulfide bonds in peptides. Below are detailed methodologies for some of the key experiments.
Synthesis of Peptides with Intramolecular Disulfide Bonds
Objective: To synthesize a cyclic peptide containing a single intramolecular disulfide bond.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is synthesized on a solid support using standard Fmoc/tBu chemistry. The cysteine residues that will form the disulfide bond are protected with a suitable protecting group, such as trityl (Trt).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups, including those on the cysteine residues, are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification of the Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Cyclization: The purified linear peptide is dissolved in a suitable buffer (e.g., ammonium bicarbonate, pH 8.5) at a low concentration (typically <1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. The solution is stirred in the presence of air (air oxidation) or with the addition of an oxidizing agent (e.g., hydrogen peroxide, potassium ferricyanide) to facilitate the formation of the disulfide bond.[9][10]
-
Monitoring the Reaction: The progress of the cyclization reaction is monitored by RP-HPLC and mass spectrometry.
-
Purification of the Cyclic Peptide: Once the reaction is complete, the cyclic peptide is purified by RP-HPLC to remove any remaining linear peptide or other impurities.[11]
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to determine its three-dimensional structure.[11][12]
Quantification of Free Thiol Groups using Ellman's Test
Objective: To determine the concentration of free sulfhydryl (-SH) groups in a peptide sample.
Materials:
-
Ellman's Reagent (DTNB - 5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations (e.g., 0-1.5 mM) in the reaction buffer.
-
Sample Preparation: Dissolve the peptide sample in the reaction buffer.
-
Reaction Setup:
-
To 1.25 mL of reaction buffer in a cuvette, add 25 µL of the DTNB solution.
-
Add 125 µL of the peptide sample or cysteine standard to the cuvette.
-
Prepare a blank by adding 125 µL of the reaction buffer instead of the sample.
-
-
Incubation: Mix the contents of the cuvette thoroughly and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the samples and standards at 412 nm against the blank.
-
Quantification:
-
Standard Curve Method: Plot the absorbance values of the cysteine standards against their concentrations to generate a standard curve. Determine the concentration of free thiols in the peptide sample by interpolating its absorbance value on the standard curve.
-
Extinction Coefficient Method: Calculate the concentration of free thiols using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l), where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[13]
-
Disulfide Bond Mapping by Mass Spectrometry (Bottom-Up Approach)
Objective: To determine the connectivity of disulfide bonds in a peptide or protein.
Methodology:
-
Sample Preparation (Non-reducing conditions):
-
Alkylate any free thiol groups with a blocking agent like iodoacetamide (IAM) to prevent disulfide scrambling.
-
Denature the protein using urea.
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin, chymotrypsin) under non-reducing conditions.[14]
-
-
Sample Preparation (Reducing conditions - for comparison):
-
Prepare a parallel sample where the disulfide bonds are reduced with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to alkylation and digestion.
-
-
LC-MS/MS Analysis:
-
Separate the peptide digests from both the non-reduced and reduced samples using liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS).[15]
-
-
Data Analysis:
-
Compare the mass spectra of the non-reduced and reduced samples. Peptides that were linked by a disulfide bond in the non-reduced sample will appear as separate, individual peptides in the reduced sample.
-
Identify the disulfide-linked peptides in the non-reduced sample by their unique mass, which corresponds to the sum of the masses of the two individual peptides minus two protons.
-
Fragment the disulfide-linked peptides in the MS/MS experiment. The fragmentation pattern will provide sequence information for both peptide chains, confirming their identity and the location of the cysteine residues involved in the disulfide bond.[15][16] Specialized software can be used to automate the identification of disulfide-linked peptides.
-
Visualizing Key Processes and Relationships
Diagrams are invaluable tools for understanding complex biological processes and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to disulfide bonds.
Experimental Workflow for Disulfide Bond Mapping
Caption: Workflow for disulfide bond mapping by mass spectrometry.
Protein Disulfide Isomerase (PDI) Catalytic Cycle
Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI).
Thioredoxin (Trx) Reductase System
Caption: The Thioredoxin reductase system for disulfide bond reduction.
Conclusion
Disulfide bonds are indispensable elements in the world of peptide science and drug development. Their ability to confer stability, define structure, and modulate activity makes them a powerful tool for peptide engineers. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to harness the full potential of disulfide bonds in their pursuit of novel and effective peptide-based therapeutics. The continued development of analytical techniques, particularly in mass spectrometry and NMR, will undoubtedly provide even deeper insights into the intricate roles of these crucial covalent linkages in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of protein stabilization by disulfide bridges: calorimetric unfolding studies on disulfide-deficient mutants of the alpha-amylase inhibitor tendamistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 9. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. lcms.cz [lcms.cz]
- 14. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 15. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Cornerstone of Peptide Synthesis: A Technical Guide to Solid-Phase Synthesis with Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the landscape of biochemistry and drug development since its inception by R. Bruce Merrfield.[1] This powerful technique enables the stepwise assembly of amino acids into a defined peptide sequence while the nascent chain is covalently attached to an insoluble polymeric support.[2][3] This approach dramatically simplifies the purification process, as excess reagents and soluble byproducts are easily removed by filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[4][5] This guide provides an in-depth exploration of the core principles of SPPS, focusing on the two predominant protection strategies, detailed experimental protocols, and quantitative data to inform synthetic strategies.
Core Principles of Solid-Phase Peptide Synthesis
The fundamental concept of SPPS is the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support, typically a resin bead.[1][3] The entire process can be distilled into a cyclical workflow involving several key steps: deprotection, washing, coupling, and another washing phase.[4][6][7][8] To prevent undesirable side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids are temporarily blocked by protecting groups.[2][9]
The Solid Support: Resins and Linkers
The synthesis begins with an insoluble polymeric support, or resin, which is functionalized with a linker molecule.[10][11] The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the peptide from the support and determines the C-terminal functionality (e.g., a carboxylic acid or an amide).[4][11]
-
Resins: Polystyrene cross-linked with divinylbenzene is a common choice, though other polymers are also used. The physical properties of the resin, such as swelling capacity in different solvents, are crucial for reaction efficiency.
-
Linkers: These bifunctional molecules connect the first amino acid to the resin. Popular examples include the Wang linker, which yields a C-terminal carboxylic acid, and the Rink amide linker, which produces a C-terminal amide upon cleavage.[12]
Protecting Group Strategies: Fmoc/tBu vs. Boc/Bzl
The selection of protecting groups for the α-amino group of the incoming amino acid defines the two major strategies in SPPS:
-
Fmoc/tBu Strategy: This is currently the most widely used approach.[13] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[14] The side-chain protecting groups are typically tert-butyl (tBu) based and are acid-labile. This "orthogonal" protection scheme allows for the removal of the Fmoc group under mild basic conditions (e.g., with piperidine) without affecting the side-chain protecting groups.[6][13] The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, such as trifluoroacetic acid (TFA).[15]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[16] The side-chain protecting groups are typically benzyl (Bzl) based. Both the Boc group and the side-chain protecting groups are removed by acid, but with different acid strengths. The Boc group is removed with a moderately strong acid like TFA, while the final cleavage and removal of side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF).[2][16]
The logical workflow of the SPPS cycle is depicted in the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Synthesis of Phosphopeptides in the Fmoc Mode [ouci.dntb.gov.ua]
- 14. bharavilabs.in [bharavilabs.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Cys(STmp)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Cys(STmp)-OH in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This cysteine derivative is a valuable tool for the regioselective formation of multiple disulfide bridges in synthetic peptides.[1][2] The S-2,4,6-trimethoxyphenylthio (STmp) protecting group offers a unique orthogonality, being stable to the standard piperidine conditions used for Fmoc removal but readily cleaved under mild thiolytic conditions.[1][2][3]
The STmp group is particularly advantageous for the synthesis of complex peptides, such as insulin analogs and conotoxins, where precise control over disulfide bond formation is critical.[2] It is orthogonal to other common cysteine protecting groups like S-trityl (Trt) and S-4-methoxytrityl (Mmt), allowing for sequential deprotection and disulfide bond formation.[3][4]
Key Features of this compound:
-
Orthogonality: The STmp group is stable to piperidine and moderately stable to trifluoroacetic acid (TFA), providing orthogonality with standard Fmoc-SPPS conditions and acid-labile side-chain protecting groups.[4][5][6]
-
Mild Deprotection: The STmp group is easily removed on-resin using a mild thiolysis cocktail, typically containing dithiothreitol (DTT) and N-methylmorpholine (NMM) in DMF.[1][2][3] This allows for selective deprotection of the Cys(STmp) residue while other protecting groups remain intact.
-
Rapid Cleavage: The deprotection of the STmp group is rapid, often complete within minutes, which minimizes potential side reactions.[3][4]
-
Applications: It is an ideal building block for the synthesis of peptides with multiple, regioselectively formed disulfide bridges.[2][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful incorporation of this compound in SPPS.
| Parameter | Recommended Value/Condition | Notes |
| Coupling | ||
| This compound Equivalents | 1.5 - 3 equivalents (relative to resin loading) | Using a lower equivalence can be cost-effective, though 3 equivalents are standard for ensuring high coupling efficiency.[8] |
| Coupling Reagent Equivalents | 1.5 - 3 equivalents (e.g., DIC/Oxyma or HBTU/DIPEA) | To minimize racemization, coupling under acidic/neutral conditions using DIC/Oxyma is recommended.[5] Base-mediated methods like HBTU/DIPEA can increase the risk of epimerization for cysteine residues.[5][9] |
| Coupling Time | 1 - 2 hours | Reaction completion should be monitored using a qualitative test such as the Kaiser test. |
| Solvent | N,N-Dimethylformamide (DMF) | Ensure the use of high-purity, peptide synthesis grade DMF. |
| STmp Deprotection | ||
| Deprotection Reagent | 5% (w/v) Dithiothreitol (DTT), 0.1 M N-methylmorpholine (NMM) in DMF | This combination provides a mildly basic environment for efficient thiolysis. |
| Treatment Time | 3 x 5 minutes | Repeated short treatments are highly effective for complete removal of the STmp group.[2] |
| Solvent | N,N-Dimethylformamide (DMF) | |
| General SPPS | ||
| Fmoc Deprotection | 20% Piperidine in DMF | Typically, a 5-10 minute treatment is sufficient.[10] |
| Final Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | The STmp group is slightly labile to TFA, so on-resin deprotection is recommended if subsequent on-resin cyclization is planned.[6] Thiol scavengers should be avoided if the disulfide bond is already formed.[5] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the steps for coupling this compound during standard Fmoc-SPPS.
-
Resin Preparation:
-
Swell the desired solid support (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[10]
-
Perform Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes.[10]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Confirm complete Fmoc removal with a positive Kaiser test.
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.) and a coupling activator such as Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
In a separate vial, add the coupling reagent, for example, N,N'-Diisopropylcarbodiimide (DIC) (3 eq.).
-
Add the DIC solution to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction progress with a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Protocol 2: On-Resin Deprotection of the STmp Group
This protocol describes the selective removal of the STmp protecting group to expose the thiol for subsequent disulfide bond formation.
-
Resin Preparation:
-
Ensure the peptide synthesis is complete and the N-terminal Fmoc group is removed.
-
Wash the peptidyl-resin thoroughly with DMF.
-
-
STmp Group Removal:
-
Prepare a fresh deprotection solution of 5% (w/v) DTT and 0.1 M NMM in DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment two more times (for a total of three treatments).[2]
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of the deprotection reagents.
-
Wash with DCM (3-5 times) and proceed with on-resin disulfide bond formation or cleavage from the resin.
-
Visualizations
Workflow for Incorporating this compound in SPPS
Caption: Workflow for SPPS incorporation and selective deprotection of this compound.
Chemical Reaction Pathway for STmp Deprotection
Caption: Chemical reaction for the on-resin deprotection of the Cys(STmp) group.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound | 1403834-74-1 [smolecule.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
On-Resin Removal of the S-tritylmethyl (STmp) Protecting Group: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial for achieving the desired peptide sequence with high purity. For cysteine residues, the sulfhydryl group requires a robust protecting group to prevent unwanted side reactions, such as oxidation and disulfide scrambling. The S-tritylmethyl (STmp) group is a valuable tool for cysteine protection due to its stability under the standard basic conditions used for Fmoc group removal and its lability to mild reducing agents. This orthogonality allows for the selective deprotection of cysteine residues on-resin, enabling the regioselective formation of disulfide bonds in complex peptides.
This application note provides a detailed protocol for the efficient on-resin removal of the STmp protecting group, along with supporting data and visualizations to guide researchers in its successful implementation.
Principle of Orthogonal Deprotection
The use of the STmp protecting group is a key component of an orthogonal protection strategy in SPPS.[1] Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions.[1] In the widely used Fmoc/tBu strategy, the Fmoc group on the α-amine is removed by a base (e.g., piperidine), while most side-chain protecting groups (e.g., tBu, Trt, Boc) are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] The STmp group adds another layer of orthogonality, as it is stable to both basic and strongly acidic conditions but can be selectively cleaved using mild reducing agents.[2] This allows for the unmasking of the cysteine thiol group while the peptide remains attached to the solid support and other side chains remain protected.
Experimental Protocols
Two primary methods for the on-resin removal of the STmp group are presented below, utilizing either dithiothreitol (DTT) or β-mercaptoethanol as the reducing agent. The choice between these reagents may depend on laboratory preference and the specific peptide sequence.
Protocol 1: On-Resin STmp Removal with Dithiothreitol (DTT)
This protocol is adapted from literature reports indicating rapid and complete removal of the STmp group.[3]
Materials:
-
Peptidyl-resin containing Cys(STmp)
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 5% (w/v) DTT in DMF containing 0.1 N NMM.
-
STmp Removal:
-
Drain the DMF from the swollen resin.
-
Add the DTT deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 5-10 minutes.
-
Repeat the treatment two more times with fresh deprotection cocktail.
-
-
Washing:
-
After the final deprotection step, thoroughly wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min) to remove residual reagents.
-
-
Downstream Processing: The resin with the deprotected cysteine residue is now ready for subsequent on-resin manipulations (e.g., disulfide bond formation) or final cleavage from the support.
Protocol 2: On-Resin STmp Removal with β-Mercaptoethanol
This protocol is an alternative method for STmp cleavage.[2]
Materials:
-
Peptidyl-resin containing Cys(STmp)
-
N,N-Dimethylformamide (DMF)
-
β-Mercaptoethanol
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of 5% (v/v) β-mercaptoethanol in DMF containing 0.1 M NMM.
-
STmp Removal:
-
Washing:
-
Wash the resin extensively with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Downstream Processing: Proceed with the next synthetic step or cleavage.
Experimental Workflow
The following diagram illustrates the general workflow for the on-resin removal of the STmp protecting group.
Data Presentation
| Parameter | Deprotection with 5% DTT, 0.1N NMM/DMF | Deprotection with 5% β-mercaptoethanol, 0.1M NMM/DMF | Reference(s) |
| Reaction Time | 3 x 5-10 min | 3 x 5 min | [2][3] |
| Temperature | Room Temperature | Room Temperature | [2] |
| Reported Purity | High percentage of deprotected peptide observed. For a model peptide (oxytocin), a crude purity of 83% was achieved after subsequent on-resin cyclization.[3] | Reported to be extremely easily removed.[2] | [2][3] |
| Qualitative Efficiency | Fast and complete removal reported.[3] | Efficient removal of four STmp groups reported.[2] | [2][3] |
Note: The purity and yield of the final peptide are influenced by numerous factors throughout the SPPS process, not solely the STmp deprotection step. The data presented should be considered as a guideline, and analytical techniques such as HPLC and mass spectrometry are essential for characterizing the outcome of the deprotection reaction for each specific peptide.[4]
Conclusion
The on-resin removal of the STmp protecting group is a mild and efficient method for the selective deprotection of cysteine residues in solid-phase peptide synthesis. The use of reducing agents like DTT or β-mercaptoethanol provides an orthogonal strategy that is compatible with the widely used Fmoc/tBu chemistry. The protocols outlined in this application note serve as a valuable starting point for researchers. Empirical optimization of reaction conditions for each specific peptide is recommended to achieve the highest possible purity and yield. The ability to selectively deprotect cysteine on-resin is a powerful tool for the synthesis of complex peptides with defined disulfide bond architectures, which are of significant interest in drug discovery and development.
References
Application Notes and Protocols for Fmoc-Cys(STmp)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides, particularly those containing multiple disulfide bridges, is a critical aspect of drug discovery and development. These constrained molecules often exhibit enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine) is a key building block in solid-phase peptide synthesis (SPPS) that facilitates the efficient and regioselective formation of disulfide bonds. The 2,4,6-trimethoxyphenylthio (STmp) protecting group is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) but is readily cleaved under mild thiolysis conditions, offering a distinct advantage for the synthesis of complex cyclic peptides.[1][2] This orthogonality allows for the selective deprotection of cysteine residues and subsequent disulfide bond formation, either on-resin or in solution.[3]
These application notes provide detailed protocols for the use of this compound in the synthesis of cyclic peptides, a summary of its performance, and an overview of a relevant biological pathway for a peptide class synthesized using this methodology.
Key Advantages of this compound
-
Orthogonality: The STmp group is stable to standard Fmoc SPPS conditions (piperidine) and acidic conditions used for cleavage from many resins, allowing for a flexible synthesis strategy.[1][4]
-
Mild Deprotection: Removal of the STmp group is achieved under mild reductive conditions, typically using dithiothreitol (DTT) and a mild base like N-methylmorpholine (NMM), which is less harsh than methods required for other protecting groups.[2][5]
-
Rapid Deprotection Kinetics: The removal of the STmp group is significantly faster than that of other sulfenyl-based protecting groups like S-tert-butylthio (StBu), leading to more efficient workflows.[2]
-
Reduced Racemization: The use of this compound has been associated with a lower propensity for racemization compared to other cysteine derivatives.[1]
Data Presentation
Table 1: Performance Characteristics of Cysteine Protecting Groups in Cyclic Peptide Synthesis
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Considerations |
| STmp | 0.1 M NMM, 5% DTT in DMF | ~15-20 minutes (3x5 min)[2] | Rapid and mild deprotection, high orthogonality[1][2] | Slightly labile to strong TFA, best removed on-resin[1] |
| Trt (Trityl) | TFA/TIS/H₂O (95:2.5:2.5) | 1-3 hours[6] | Cost-effective, removed during final cleavage | Not orthogonal, can lead to side reactions if not properly scavenged |
| Acm (Acetamidomethyl) | Iodine, Palladium(II) chloride[3][7] | Variable (minutes to hours) | Orthogonal to acid-labile groups | Requires heavy metal or strong oxidizing agents for removal[7] |
| StBu (tert-butylthio) | Thiols (e.g., DTT) or phosphines | 4-24 hours[2] | Stable to acid and piperidine | Very sluggish removal, risk of incomplete deprotection and desulfurization[2] |
| Mmt (4-methoxytrityl) | 1-5% TFA in DCM | ~30 minutes | Highly acid-labile, good for selective deprotection | Can be prematurely cleaved by repeated acid treatments |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound
This protocol outlines the general steps for assembling a linear peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids, including this compound
-
Coupling reagents: HCTU (or HATU/HBTU), and N,N-diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Washing solutions: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Incorporate this compound at the desired positions using the same coupling protocol.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Deprotection of STmp and Intramolecular Disulfide Bond Formation
This protocol describes the selective removal of the STmp group and the subsequent on-resin cyclization to form a disulfide bridge.
Materials:
-
Peptidyl-resin from Protocol 1
-
STmp deprotection solution: 0.1 M N-methylmorpholine (NMM) and 5% (v/v) dithiothreitol (DTT) in DMF[2]
-
Oxidizing agent: N-chlorosuccinimide (NCS) in DMF (25 mM)
-
Ellman's reagent for thiol detection
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Swell the dried peptidyl-resin in DMF.
-
STmp Deprotection:
-
Treat the resin with the STmp deprotection solution (0.1 M NMM, 5% DTT in DMF) for 5-10 minutes at room temperature.[2]
-
Drain the solution and repeat the treatment two more times.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess thiols and deprotection reagents.
-
Monitoring Deprotection (Optional): Perform an Ellman's test on a small sample of resin beads to confirm the presence of free thiols.
-
On-Resin Cyclization (Oxidation):
-
Treat the resin with a solution of NCS (2 equivalents relative to the peptide) in DMF.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Monitor the disappearance of free thiols using the Ellman's test.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage, Purification, and Characterization of the Cyclic Peptide
This protocol details the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Note: Do not use thiol-based scavengers like EDT, as they can reduce the disulfide bond.
-
Cold diethyl ether
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Characterization instrument: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 1-2 more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the cyclic peptide by RP-HPLC using an appropriate gradient.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-Cys(STmp)-OH in the Synthesis of Insulin Analogs: A Detailed Guide
For researchers, scientists, and professionals in drug development, the precise and regioselective formation of disulfide bonds is a critical challenge in the chemical synthesis of complex peptides like insulin and its analogs. The use of N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, or Fmoc-Cys(STmp)-OH, has emerged as a powerful tool to address this challenge. Its unique properties allow for the strategic and sequential formation of disulfide bridges, paving the way for the efficient synthesis of novel insulin analogs with tailored therapeutic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of insulin analogs. It offers a comprehensive guide for researchers aiming to leverage this technology for the development of next-generation insulin-based therapeutics.
Introduction to this compound
This compound is a cysteine derivative where the sulfhydryl group is protected by the 2,4,6-trimethoxyphenylthio (STmp) group. This protecting group exhibits orthogonality to other commonly used cysteine protecting groups, a crucial feature for the synthesis of peptides with multiple disulfide bonds, such as insulin.
Key Advantages of the STmp Protecting Group:
-
Stability to Standard Fmoc SPPS Conditions: The STmp group is stable to the piperidine treatment used for the removal of the Fmoc protecting group during peptide chain elongation.[1]
-
Mild and Selective Removal: The STmp group is readily cleaved under mild thiolytic conditions, typically using a solution of dithiothreitol (DTT) in the presence of a weak base like N-methylmorpholine (NMM).[1] This allows for the selective deprotection of the Cys(STmp) residue without affecting other protecting groups.
-
Orthogonality: The STmp group is orthogonal to other common cysteine protecting groups such as trityl (Trt), acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxytrityl (Mmt).[2][3] This orthogonality is the cornerstone of regioselective disulfide bond formation strategies.
Strategic Application in Insulin Analog Synthesis
The synthesis of insulin analogs, which contain three disulfide bonds (one intramolecular in the A-chain and two intermolecular connecting the A and B chains), requires a sophisticated strategy for controlling the connectivity of the cysteine residues. The use of an orthogonal protecting group scheme, incorporating this compound, enables the stepwise and controlled formation of these disulfide bridges.
A common strategy involves the synthesis of the A and B chains separately on a solid support, followed by their purification and subsequent ligation and oxidative folding to form the correct disulfide bonds. The use of this compound in conjunction with other protecting groups allows for a directed approach to disulfide bond formation, minimizing the formation of misfolded isomers and improving overall yield and purity.[2][4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an insulin analog using a stepwise, regioselective disulfide bond formation strategy employing this compound. This protocol is based on established methods for insulin synthesis.[2][5][6]
Solid-Phase Peptide Synthesis (SPPS) of Insulin A and B Chains
The insulin A and B chains are synthesized separately on a solid-phase resin (e.g., Rink Amide resin) using an automated peptide synthesizer and standard Fmoc/tBu chemistry.[5][7] The choice of cysteine protecting groups is critical for the subsequent regioselective disulfide bond formation.
Table 1: Orthogonal Cysteine Protecting Group Scheme for Insulin Analog Synthesis
| Insulin Chain | Cysteine Residue | Protecting Group |
| A-Chain | A6 | STmp |
| A7 | Acm | |
| A11 | Mmt | |
| A20 | Trt | |
| B-Chain | B7 | Acm |
| B19 | Trt |
Protocol for SPPS:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (4 equivalents) using a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 6-Cl-HOBt in DMF. The coupling time is typically 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Capping (Optional): After each coupling step, cap any unreacted amino groups with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (except for the cysteine protecting groups) using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: Lyophilize the purified peptide and characterize it by mass spectrometry (MS) and analytical HPLC.
Regioselective Disulfide Bond Formation
The stepwise formation of the three disulfide bonds is the most critical part of the synthesis.
Step 1: Formation of the Intramolecular A-Chain Disulfide Bond (A6-A11)
This step is performed while the A-chain is still on the solid support to take advantage of the pseudo-dilution effect, which favors intramolecular reactions.
Figure 1: On-resin formation of the intramolecular A6-A11 disulfide bond.
Protocol:
-
Swell the resin-bound A-chain in DMF.
-
Treat the resin with 20% β-mercaptoethanol in DMF (2 x 30 minutes) to remove the STmp group from CysA6.
-
Wash the resin thoroughly with DMF.
-
Activate the free thiol of CysA6 by treating the resin with 2,2'-dithiobis(5-nitropyridine) (DTNP) and N,N-diisopropylethylamine (DIEA) in DMF.
-
Wash the resin with DMF and DCM.
-
Selectively remove the Mmt group from CysA11 by treating the resin with 1% trifluoroacetic acid (TFA) in DCM (10 x 1 minute).
-
The newly exposed thiol of CysA11 will react with the activated CysA6-SNPy to form the A6-A11 disulfide bond.
-
Wash the resin with DCM and DMF.
Step 2: Ligation of A and B Chains and Formation of the First Intermolecular Disulfide Bond (A20-B19)
Figure 2: Ligation of A and B chains to form the A20-B19 disulfide bond.
Protocol:
-
Cleave the A-chain with the formed A6-A11 disulfide bond from the resin and purify it by RP-HPLC.
-
Dissolve the purified A-chain and B-chain (both with Trt protection on CysA20 and CysB19) in a ligation buffer (e.g., 6 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.5).
-
The Trt groups are labile under these conditions, and the free thiols will undergo thiol-disulfide interchange to form the A20-B19 disulfide bond.
-
Monitor the reaction by RP-HPLC.
-
Purify the resulting A-B dimer by RP-HPLC.
Step 3: Formation of the Second Intermolecular Disulfide Bond (A7-B7)
Figure 3: Formation of the final A7-B7 disulfide bond.
Protocol:
-
Dissolve the purified A-B dimer with the two formed disulfide bonds in a mixture of acetic acid and water.
-
Add a solution of iodine in acetic acid dropwise until a persistent yellow color is observed.
-
Stir the reaction for 15-30 minutes.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the final insulin analog by RP-HPLC.
-
Characterize the final product by MS and analytical HPLC.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of an insulin analog using this methodology. Actual yields may vary depending on the specific sequence of the analog and the efficiency of the purification steps.
Table 2: Typical Yields for Insulin Analog Synthesis
| Step | Description | Typical Yield (%) |
| 1 | SPPS and purification of A-Chain | 10 - 20 |
| 2 | SPPS and purification of B-Chain | 15 - 25 |
| 3 | On-resin A6-A11 disulfide bond formation | > 90 (on-resin) |
| 4 | A-B chain ligation and A20-B19 disulfide formation | 40 - 60 |
| 5 | A7-B7 disulfide bond formation and final purification | 30 - 50 |
| Overall | Overall yield based on starting resin | 1 - 5 |
Conclusion
The use of this compound provides a robust and efficient method for the regioselective synthesis of insulin analogs. Its compatibility with standard Fmoc SPPS and its selective removal under mild conditions make it an invaluable tool for constructing complex peptides with multiple disulfide bonds. The detailed protocols and strategic guidance provided in this document are intended to empower researchers to successfully synthesize novel insulin analogs for therapeutic development and fundamental research. The ability to precisely control disulfide bond formation opens up new avenues for engineering insulin analogs with improved stability, activity, and pharmacokinetic profiles.
References
- 1. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of Four-Disulfide Insulin Analogs via Sequential Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on development of disulfide bond forming reaction and the application to regioselective disulfide formation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of Multiple Disulfide-Bridged Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing multiple disulfide bridges are a prominent class of bioactive molecules with significant therapeutic potential. Their rigid, constrained structures, enforced by the disulfide bonds, often lead to high affinity and selectivity for their biological targets. However, the precise and controlled formation of these disulfide linkages, especially in peptides with more than two cysteines, presents a formidable synthetic challenge. Incorrect disulfide pairing can lead to a heterogeneous mixture of isomers with diminished or altered biological activity, complicating purification and characterization.
These application notes provide a comprehensive overview of the strategies and methodologies for the regioselective synthesis of peptides containing multiple disulfide bonds. We will delve into the critical aspects of orthogonal cysteine protection, compare on-resin and in-solution disulfide formation techniques, and provide detailed experimental protocols for key reactions. Additionally, analytical techniques for the characterization of the final disulfide-bridged peptides will be discussed.
Core Principles: Orthogonal Protection Strategies
The cornerstone of regioselective disulfide bond formation is the use of orthogonal cysteine-thiol protecting groups.[1][2] An orthogonal set of protecting groups allows for the selective deprotection of specific cysteine pairs without affecting other protected cysteines. This enables the stepwise and controlled formation of each disulfide bond in the desired pattern. The choice of protecting groups is dictated by their stability to the reagents used in solid-phase peptide synthesis (SPPS) and their selective removal under specific, mild conditions.[1][2]
A common strategy in Fmoc-based SPPS involves a combination of acid-labile, heavy metal-labile, and other selectively removable protecting groups.[1][3]
Commonly Used Orthogonal Cysteine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), scavengers recommended (e.g., TIS, EDT). | Cleaved during standard TFA cleavage from resin. Useful for the final disulfide bond formed in solution or for on-resin strategies where it is selectively removed first. |
| Acetamidomethyl | Acm | Iodine (I2), often in DMF or a mixture of alcohols.[3] Also removable with mercury (II) acetate or silver trifluoromethanesulfonate. | Stable to TFA.[3] A widely used partner with Trt for two-disulfide peptides.[3] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM with scavengers).[4][5] | More acid-labile than Trt, allowing for its selective removal on-resin while other acid-labile groups (like Boc) remain intact.[4] |
| tert-Butylthio | StBu | Reduction with phosphines (e.g., TCEP, P(n-Bu)3) or thiols.[6] | Stable to both acidic and oxidative conditions. Its removal can sometimes be challenging.[7] |
| 4-Methoxybenzyl | Mob | Stronger acid conditions than Trt (e.g., HF or high concentrations of TFA). | Can be used in combination with more labile groups like Trt and Acm.[7] |
| Diphenylmethyl | Dpm | Stable to 1-3% TFA but removed with 95% TFA. | Offers an alternative acid lability compared to Trt and Mmt. |
Strategic Workflow for Multiple Disulfide Bond Formation
The general workflow for synthesizing a peptide with multiple, regioselectively formed disulfide bonds can be visualized as follows. This process highlights the key decision points between on-resin and in-solution strategies.
Caption: General workflow for regioselective multi-disulfide peptide synthesis.
On-Resin vs. In-Solution Disulfide Bond Formation
The formation of disulfide bonds can be performed while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and deprotected (in-solution). Each approach has distinct advantages and is suited to different synthetic strategies.[8]
| Feature | On-Resin Cyclization | In-Solution Cyclization |
| Principle | Disulfide bonds are formed while the peptide is covalently attached to the solid support. This utilizes "pseudo-dilution" to favor intramolecular reactions. | The linear peptide is cleaved from the resin, and disulfide bonds are formed in a dilute solution. |
| Advantages | - Minimizes intermolecular oligomerization.[9] - Simplifies purification by allowing easy removal of excess reagents by filtration.[9] - Can lead to higher yields of the desired cyclic product.[5] | - More traditional and widely documented method. - Avoids potential side reactions associated with on-resin manipulations. - May be necessary for complex peptides that fold poorly on-resin. |
| Disadvantages | - Requires careful selection of resin and linkers stable to the cyclization conditions. - Potential for incomplete reaction or side reactions on the solid support. - Disulfide bonds may be susceptible to reduction during final cleavage with certain scavengers (e.g., silanes).[9] | - Requires high dilution to prevent intermolecular reactions, leading to large solvent volumes. - Can result in lower yields due to oligomerization and aggregation. - Purification of the final product can be more challenging. |
| Typical Oxidants | N-Chlorosuccinimide (NCS), Iodine (I2), Thallium(III) trifluoroacetate (Tl(tfa)3).[10] | Air oxidation, DMSO, Potassium ferricyanide (K3[Fe(CN)6]), Glutathione (GSSG/GSH) redox buffer.[7] |
Experimental Protocols
Protocol 1: On-Resin Formation of the First Disulfide Bond using Mmt/NCS
This protocol describes the formation of the first disulfide bond on-resin by selectively removing two Mmt protecting groups followed by oxidation with N-chlorosuccinimide (NCS). This is often followed by the formation of a second disulfide bond from Acm-protected cysteines after cleavage.
Materials:
-
Peptidyl-resin with Cys(Mmt) and Cys(Acm) protection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the Resin: Swell the peptidyl-resin (1 equivalent) in DCM in a peptide synthesis vessel for 30 minutes.
-
Mmt Deprotection:
-
Prepare a deprotection solution of 2% TFA and 5% TIPS in DCM.[5]
-
Drain the swelling solvent and add the deprotection solution to the resin.
-
Gently agitate for 10 minutes. A yellow color indicates the release of the Mmt cation.
-
Drain the solution and repeat the deprotection step 3-4 times until the solution is colorless.[5]
-
Wash the resin thoroughly with DCM (5x) and then DMF (3x).
-
-
On-Resin Oxidation:
-
Prepare a solution of NCS (1.1 equivalents per cysteine) in DMF.
-
Add the NCS solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Some protocols suggest gentle heating (e.g., 50 °C for 5 min) to speed up the reaction.[5]
-
Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
Once the reaction is complete, drain the oxidant solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
-
Further Steps: The resin now contains the first disulfide bond and the remaining Cys(Acm) protected peptide. It can be subjected to cleavage and the second disulfide bond can be formed using iodine.
Protocol 2: In-Solution Formation of the Second Disulfide Bond using Iodine
This protocol is for the formation of a disulfide bond from Acm-protected cysteines in a peptide that may already contain another disulfide bond.
Materials:
-
Acm-protected peptide (purified or crude after cleavage)
-
Acetic acid
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Water (H2O)
-
Iodine (I2)
-
Ascorbic acid solution (1 M)
Procedure:
-
Peptide Dissolution: Dissolve the peptide containing the Cys(Acm) groups in an appropriate aqueous solvent system. A common choice is 80% acetic acid in water, or a mixture of MeCN/H2O or MeOH/H2O. The peptide concentration should be kept low (0.1-1 mg/mL) to minimize intermolecular reactions.
-
Iodine Addition:
-
Prepare a stock solution of iodine in MeOH (e.g., 0.1 M).
-
While stirring the peptide solution, add the iodine solution dropwise until a persistent yellow-brown color remains, indicating an excess of iodine.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Reaction Quenching: Quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow-brown color disappears.
-
Purification:
-
Dilute the reaction mixture with water.
-
Purify the bicyclic peptide directly by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Characterization of Multiple Disulfide-Bridged Peptides
The correct connectivity of disulfide bonds is a critical quality attribute that must be verified.[11] Mass spectrometry (MS) is the primary tool for this analysis.[11][12]
Caption: Workflow for mass spectrometry-based disulfide bond mapping.
Key Analytical Techniques
-
Intact Mass Analysis: The initial step is to determine the molecular weight of the purified peptide. This confirms that the correct number of disulfide bonds have formed (each disulfide bond formation results in a loss of 2 Da).
-
Peptide Mapping (LC-MS/MS): This is the gold standard for determining disulfide connectivity.[13]
-
Non-reducing Digestion: The peptide is digested with a specific protease (e.g., trypsin, chymotrypsin) under non-reducing conditions. This generates a mixture of peptides, including fragments where two peptide chains are linked by a disulfide bond.
-
Reducing Digestion: A parallel digestion is performed in the presence of a reducing agent like dithiothreitol (DTT). This breaks all disulfide bonds.
-
Analysis: The digests are analyzed by LC-MS/MS. By comparing the peptide maps from the non-reduced and reduced samples, the disulfide-linked peptides can be identified.[13] The fragments that are present in the non-reduced map but absent in the reduced map (appearing instead as two separate, smaller peptides) correspond to the disulfide-linked fragments.
-
MS/MS Fragmentation: Tandem MS (MS/MS) is used to sequence the disulfide-linked peptides, confirming the exact cysteine residues involved in the bond.[14]
-
Conclusion
The regioselective synthesis of peptides with multiple disulfide bridges is a complex but achievable goal that relies on a systematic and well-planned strategy. The careful selection of orthogonal protecting groups is paramount to success. Both on-resin and in-solution methods for disulfide formation offer unique advantages, and the choice between them will depend on the specific peptide sequence and the desired synthetic scale. Finally, rigorous characterization, primarily through mass spectrometry-based peptide mapping, is essential to confirm the correct disulfide bond connectivity and ensure the production of a single, well-defined bioactive molecule. These notes provide a foundational guide for researchers to navigate the challenges and successfully synthesize these intricate and valuable peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. New Orthogonal Strategies for Peptide Synthesis [diposit.ub.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. biotage.com [biotage.com]
- 5. peptidetherapeutics.org [peptidetherapeutics.org]
- 6. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Cys(STmp)-OH in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two smaller, unprotected peptide fragments. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. The strategic choice of protecting groups for cysteine residues is paramount for the successful synthesis of complex peptides, particularly those with multiple disulfide bonds or those intended for convergent synthesis strategies like NCL.
Fmoc-Cys(STmp)-OH, or N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine, is a valuable building block in Fmoc solid-phase peptide synthesis (SPPS) that offers a distinct advantage due to the unique properties of the S-2,4,6-trimethoxyphenylthio (STmp) protecting group. The STmp group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) but can be selectively and rapidly removed under mild reducing conditions.[1] This orthogonality makes it an ideal candidate for strategies requiring the selective deprotection of a cysteine residue, such as in the preparation of a peptide fragment for Native Chemical Ligation.
These application notes provide a detailed overview and protocols for the use of this compound in a workflow that culminates in Native Chemical Ligation.
Key Advantages of this compound in an NCL Workflow
-
Orthogonality: The STmp group is stable to the piperidine used for Fmoc group removal during SPPS, as well as to the acidic conditions used for cleavage from many resins, providing true orthogonality.[2][3]
-
Mild and Rapid Deprotection: The STmp group is readily cleaved under mild thiolysis conditions, typically using dithiothreitol (DTT), in a matter of minutes.[1] This is in contrast to other protecting groups like t-butylsulfenyl (tButhio), which can require hours for complete removal.[2]
-
Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc-SPPS protocols, allowing for its seamless incorporation into peptide sequences.[2]
-
Facilitates Convergent Synthesis: The ability to selectively deprotect the N-terminal cysteine on-resin just prior to ligation simplifies the synthesis of the N-terminal cysteine-containing peptide fragment required for NCL.
Comparison of Cysteine Protecting Groups for NCL Strategies
The selection of an appropriate cysteine protecting group is critical. The table below compares the STmp group with other commonly used thiol protecting groups in the context of preparing a peptide for NCL.
| Protecting Group | Chemical Structure | Deprotection Conditions | Deprotection Time | Advantages for NCL | Disadvantages for NCL |
| STmp | -S-S-C₆H₂(OCH₃)₃ | Mild thiolysis (e.g., 5% DTT, 0.1 M NMM in DMF)[1] | ~5-15 minutes[1] | Rapid and mild deprotection, highly orthogonal.[2] | Slightly labile to TFA.[3] |
| Trt (Trityl) | -S-C(C₆H₅)₃ | Strong acid (e.g., TFA)[4] | ~1-2 hours | Cleaved during final peptide cleavage from resin. | Not suitable for selective on-resin deprotection.[4] |
| Mmt (4-Methoxytrityl) | -S-C(C₆H₅)₂(C₆H₄OCH₃) | Dilute acid (e.g., 1-2% TFA in DCM) | ~30-60 minutes | Allows for selective on-resin deprotection. | Deprotection conditions may affect other acid-labile groups. |
| Acm (Acetamidomethyl) | -S-CH₂-NH-CO-CH₃ | Mercury(II) acetate or iodine | Variable | Orthogonal to many other protecting groups. | Use of toxic heavy metals or harsh oxidizing agents. |
| tBu (tert-Butyl) | -S-C(CH₃)₃ | Strong acid (e.g., TFA with scavengers) | ~1-2 hours | Stable to mild acid and base. | Not suitable for selective on-resin deprotection. |
| StBu (tert-Butylthio) | -S-S-C(CH₃)₃ | Reduction with thiols or phosphines | 4-24 hours[2] | Orthogonal to acid/base labile groups. | Very sluggish deprotection.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with an N-Terminal Cys(STmp)
This protocol describes the synthesis of a peptide fragment with an N-terminal Cys(STmp) residue using manual or automated Fmoc-SPPS.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (e.g., 4 equivalents) with a coupling reagent (e.g., HCTU, 3.95 equivalents) and a base (e.g., DIEA, 8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
-
Coupling of this compound: For the final N-terminal residue, couple this compound using the same procedure as for other amino acids.
-
Final Fmoc Deprotection: After coupling the final residue, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the STmp Group
This protocol details the selective removal of the STmp group from the N-terminal cysteine of the resin-bound peptide.
Materials:
-
Peptidyl-resin from Protocol 1
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
N-methylmorpholine (NMM)
Procedure:
-
Swell the Resin: Swell the peptidyl-resin in DMF for 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 5% DTT (w/v) and 0.1 M NMM in DMF.
-
STmp Removal:
-
Treat the resin with the deprotection solution for 5 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the treatment two more times for 5 minutes each.
-
-
Washing: Wash the resin thoroughly with DMF to remove all traces of the deprotection reagents. Proceed immediately to cleavage or the NCL reaction if performing on-resin ligation.
Protocol 3: Native Chemical Ligation
This protocol describes the ligation of the deprotected N-terminal cysteine peptide with a C-terminal peptide thioester in solution.
Materials:
-
Peptide with free N-terminal cysteine (cleaved from resin after Protocol 2)
-
Peptide with C-terminal thioester (synthesized separately)
-
Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Peptide Dissolution: Dissolve the N-terminal cysteine peptide and the C-terminal peptide thioester in the ligation buffer at a concentration of 1-5 mM.
-
Addition of Additives: Add TCEP to a final concentration of 20 mM to maintain a reducing environment. Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-50 mM.
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Reactions are typically complete within a few hours.
-
-
Purification: Once the ligation is complete, purify the full-length peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the Cys(STmp)-containing peptide to the final ligated product.
Caption: Workflow for NCL using a Cys(STmp)-protected peptide.
Mechanism of Native Chemical Ligation
The diagram below outlines the chemical mechanism of the Native Chemical Ligation reaction.
Caption: The two-step mechanism of Native Chemical Ligation.
Conclusion
This compound is a highly effective tool for the synthesis of peptides intended for Native Chemical Ligation. Its key advantage lies in the rapid and mild conditions required for the deprotection of the STmp group, which allows for the efficient generation of the necessary N-terminal cysteine residue. This orthogonality simplifies the overall synthetic strategy and is particularly beneficial in convergent approaches for the synthesis of large and complex proteins. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their NCL workflows, thereby facilitating advancements in peptide and protein chemistry, and drug development.
References
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Application Notes and Protocols for STmp Group Cleavage
Topic: Cleavage Conditions for STmp Group with DTT and NMM
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the cleavage of the S-(2,4,6-trimethoxyphenyl)thio (STmp) protecting group from cysteine residues in solid-phase peptide synthesis (SPPS). The STmp group is a valuable tool for the synthesis of complex peptides, particularly those containing multiple disulfide bonds, due to its stability to standard Fmoc-SPPS conditions and its facile removal via mild thiolysis. The primary method for STmp cleavage involves the use of dithiothreitol (DTT) in the presence of N-methylmorpholine (NMM) in a dimethylformamide (DMF) solvent system. This protocol outlines the preparation of the cleavage cocktail, the on-resin cleavage procedure, and a discussion of the underlying chemical mechanism. Additionally, it provides a workflow for the application of STmp in an orthogonal protection strategy for the regioselective formation of disulfide bonds.
Introduction to the STmp Protecting Group
The S-(2,4,6-trimethoxyphenyl)thio (STmp) group is a sulfenyl-type protecting group employed for the side chain of cysteine in Fmoc-based solid-phase peptide synthesis.[1] Its utility lies in its orthogonality to the commonly used acid-labile (e.g., trityl, Mmt) and base-labile (Fmoc) protecting groups.[2][3] This orthogonality allows for the selective deprotection of STmp-protected cysteines on the solid support, enabling regioselective disulfide bond formation in peptides with multiple cysteine residues.[4] The cleavage of the STmp group is typically achieved through mild thiolysis, with a cocktail containing a thiol, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), and a mild base, like N-methylmorpholine (NMM), in an organic solvent like DMF.[3]
Chemical Mechanism of STmp Cleavage
The cleavage of the STmp group by DTT is a thiol-disulfide exchange reaction. The basic conditions provided by NMM facilitate the deprotonation of the thiol groups of DTT, increasing their nucleophilicity. The resulting thiolate anions attack the disulfide bond of the STmp-protected cysteine, leading to the formation of a mixed disulfide and the release of the deprotected cysteine thiol. The intramolecular cyclization of DTT to form a stable six-membered ring drives the reaction to completion.
Experimental Protocols
Preparation of the STmp Cleavage Cocktail
Reagents and Materials:
-
Dithiothreitol (DTT)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Graduated cylinders
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare a 5% (w/v) DTT, 0.1 M NMM solution in DMF:
-
Weigh 5.0 g of DTT.
-
In a 100 mL volumetric flask, dissolve the DTT in approximately 80 mL of DMF.
-
Add 1.1 mL of NMM (density ≈ 0.92 g/mL, MW = 101.15 g/mol ) to the solution.
-
Bring the final volume to 100 mL with DMF.
-
Stir the solution until all components are fully dissolved. Prepare this solution fresh before each use.
-
On-Resin STmp Cleavage Protocol
This protocol is suitable for the deprotection of STmp-protected cysteine residues on a peptide resin.
Materials:
-
Peptide-resin containing STmp-protected cysteine(s)
-
STmp Cleavage Cocktail (5% DTT, 0.1 M NMM in DMF)
-
N,N-Dimethylformamide (DMF) for washing
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the freshly prepared STmp Cleavage Cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin slurry at room temperature for 5 minutes.
-
Drain the cleavage cocktail.
-
Repeat steps 3-5 two more times for a total of three 5-minute treatments.[4]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (5 x 1 min).
-
The resin is now ready for subsequent steps, such as on-resin disulfide bond formation or cleavage from the solid support.
Quantitative Data Summary
While the literature consistently reports the cleavage of the STmp group with DTT and NMM to be rapid and complete, specific quantitative data from controlled comparative studies is limited. The following table summarizes the available information.
| Parameter | Condition | Observation/Result | Citation |
| Cleavage Reagent | 5% DTT, 0.1 M NMM in DMF | Complete removal of STmp group.[5] | [5] |
| 5% β-mercaptoethanol, 0.1 M NMM in DMF | Effective for STmp removal.[3] | [3] | |
| Reaction Time | 3 x 5 minutes at room temperature | Sufficient for complete deprotection.[4] | [4] |
| Resin to Solution Ratio | ~50 mg resin to 0.25 mL - 4.5 mL solution | High percentage of deprotected peptide observed across the range.[2] | [2] |
| Cleavage Efficiency | Not specified quantitatively | Described as "fast, and complete removal".[2] | [2] |
Visualizations
Logical Workflow for Orthogonal Synthesis of a Two-Disulfide Bond Peptide
This diagram illustrates the logical steps involved in the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy employing STmp and Mmt protecting groups.
Caption: Orthogonal synthesis of a two-disulfide bond peptide.
Mechanism of STmp Cleavage by DTT
This diagram illustrates the proposed mechanism for the cleavage of the STmp group from a cysteine residue using DTT in a basic medium.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Fmoc-Cys(STmp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(STmp)-OH is a valuable reagent for the automated solid-phase peptide synthesis (SPPS) of cysteine-containing peptides, particularly those requiring the regioselective formation of multiple disulfide bonds. The 2,4,6-trimethoxyphenylthio (STmp) protecting group for the cysteine thiol offers the significant advantage of being stable to the basic conditions used for Fmoc group removal (e.g., piperidine) while being readily cleavable under mild thiolysis conditions. This orthogonality allows for the selective deprotection of STmp-protected cysteines on the solid support, enabling subsequent on-resin disulfide bond formation or other thiol modifications.
These application notes provide detailed protocols for the use of this compound in automated Fmoc-SPPS, including coupling, deprotection, and on-resin disulfide bond formation. Comparative data on the performance of the STmp group against other common cysteine protecting groups is also presented to aid in the strategic design of peptide synthesis.
Data Presentation
The choice of a cysteine protecting group can significantly impact the efficiency of peptide synthesis, influencing factors such as yield, purity, and the extent of side reactions like racemization. The following tables summarize quantitative data comparing the performance of various cysteine protecting groups.
Table 1: Comparison of Racemization for Different Fmoc-Cys Derivatives During Coupling
| Fmoc-Cys Derivative | Coupling Conditions | % Racemization (D-Cys formation) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 8.0% - 26.6% (depending on temperature) | [1] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 1.2% - 4.5% (depending on temperature) | [1] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [1] |
| Fmoc-Cys(MBom)-OH | Phosphonium/Uronium reagents | 0.4% | [2] |
| This compound | Not explicitly quantified in searches, but noted for low racemization. | Low | [3] |
Table 2: Deprotection Conditions for Common Cysteine Protecting Groups
| Protecting Group | Deprotection Reagent(s) | Conditions | Orthogonality |
| STmp | 5% DTT, 0.1 M NMM in DMF | 3 x 5 minutes, Room Temperature | Orthogonal to acid-labile (Trt, Boc) and other protecting groups. |
| Trt (Trityl) | TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | 1-2 hours, Room Temperature | Cleaved during final peptide cleavage. |
| Acm (Acetamidomethyl) | Iodine, Mercury(II) acetate, or Silver trifluoromethanesulfonate | Varies | Orthogonal to acid-labile groups. |
| tBu (tert-Butyl) | Mercury(II) acetate or Silver trifluoromethanesulfonate | Varies | Stable to TFA. |
| Mmt (4-Methoxytrityl) | 1-2% TFA in DCM with scavengers (e.g., TIS) | Multiple short treatments | Orthogonal to other acid-labile groups with careful control. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (General Protocol)
This protocol outlines a general procedure for automated Fmoc-SPPS on a rink amide resin.
1. Resin Swelling:
-
Place the desired amount of rink amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For this compound, coupling times are typically within this range.
-
Note: To minimize racemization when coupling cysteine derivatives, it is recommended to use a weaker base like 2,4,6-trimethylpyridine (collidine) in place of DIPEA, especially with phosphonium or aminium salt-based coupling reagents[4].
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the STmp Group
This protocol is for the selective removal of the STmp protecting group from cysteine residues on the solid support.
1. Resin Preparation:
-
After the final Fmoc deprotection and washing of the fully assembled peptide-resin, ensure the resin is well-swelled in DMF.
2. Deprotection Solution Preparation:
-
Prepare a solution of 5% (w/v) dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
3. STmp Group Removal:
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat this treatment two more times (for a total of three 5-minute treatments).[5][6]
4. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DTT and NMM.
-
Wash with dichloromethane (DCM) (3-5 times).
Protocol 3: On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bond on the solid support after the removal of the STmp groups.
1. Resin Preparation:
-
The peptide-resin from Protocol 2 (after STmp deprotection and washing) is used directly.
2. Oxidation:
-
Dissolve N-chlorosuccinimide (NCS) (2 equivalents based on resin loading) in DMF.
-
Add the NCS solution to the resin.
-
Agitate for 15 minutes at room temperature.
3. Washing:
-
Drain the oxidation solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash with DCM (3-5 times).
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol is for the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Dry the peptide-resin from the previous step under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Automated SPPS workflow with on-resin STmp deprotection and disulfide bond formation.
Caption: Structural components and lability of this compound.
Caption: Logical workflow for regioselective disulfide bond formation using this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Synthesis of Peptides with Three Disulfide Bonds Using Orthogonal Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides with multiple disulfide bonds, such as conotoxins, defensins, and certain therapeutic agents like Linaclotide, represent a significant class of biologically active molecules.[1][2] Their rigid three-dimensional structures, enforced by a network of disulfide bridges, contribute to their high stability, receptor affinity, and selectivity.[1][2][3] However, the chemical synthesis of these complex peptides presents a formidable challenge, primarily in ensuring the correct pairing of cysteine residues to form the native disulfide pattern.[4]
An elegant and effective solution to this challenge is the application of an orthogonal protection strategy.[5][6] This approach involves using a set of distinct cysteine-thiol protecting groups that can be removed selectively under specific, non-interfering conditions.[5][6] By removing one pair of protecting groups at a time, the corresponding disulfide bond can be formed regioselectively, followed by the next pair, until the desired three-dimensional structure is achieved.[4][7] This methodology provides precise control over disulfide bond formation, preventing the formation of scrambled isomers and significantly improving the yield of the correctly folded peptide.[4]
This document provides a detailed overview of the orthogonal protection strategy, a summary of commonly used protecting groups, and comprehensive protocols for the solid-phase synthesis and sequential disulfide bond formation of a peptide with three disulfide bridges.
Orthogonal Cysteine Protecting Groups
The success of this strategy hinges on the careful selection of a compatible set of orthogonal protecting groups. An ideal protecting group must be stable during the entire solid-phase peptide synthesis (SPPS) process and be selectively removable without affecting other protecting groups or the peptide backbone.[8] The table below summarizes commonly used cysteine protecting groups in Fmoc-based SPPS, categorized by their deprotection chemistry.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Class |
| Trityl | Trt | Mildly acid-labile (e.g., 95% TFA in cleavage cocktail) | Acid-labile |
| 4-Methoxytrityl | Mmt | Highly acid-labile (e.g., 1% TFA in DCM)[9] | Highly Acid-labile |
| Acetamidomethyl | Acm | Removed by oxidation (e.g., Iodine, Thallium(III) trifluoroacetate)[10] | Thiol-Oxidative |
| tert-Butyl | tBu | Strongly acid-labile (e.g., PhS(O)Ph/CH₃SiCl₃ in TFA)[4] | Strong Acid-labile |
| tert-Butylthio | tBuS | Removed by reduction (e.g., thiols, trialkylphosphines) | Reductively-labile |
| S-sulfenyl-2-thienyl | STmp | Removed by mild reduction (e.g., 5% β-mercaptoethanol) | Mildly Reductive-labile |
| 4-methoxybenzyl | Mob | HF or TFMSA cleavable | Strong Acid-labile |
| Diphenylmethyl | Dpm | Stable to 1-3% TFA, removed with 95% TFA | Acid-labile |
| 1,2-nitrobenzyl | oNB | Photolabile (cleaved by UV radiation at 365 nm)[11] | Photolabile |
Synthetic Strategy and Workflow
The synthesis of a peptide with three defined disulfide bonds is a multi-step process that combines Fmoc/tBu solid-phase peptide synthesis (SPPS) with sequential, selective deprotection and oxidation steps. The general workflow is outlined below.
The strategy involves synthesizing the linear peptide on a solid support using Fmoc-amino acids, including six cysteine residues orthogonally protected with three different protecting groups (PG1, PG2, PG3). Two disulfide bonds are typically formed sequentially on the resin. The peptide is then cleaved from the support, and the final, most stable protecting group is removed in solution, followed by the third oxidation and final purification.
Orthogonal Protection Scheme
The core of the strategy is the selective removal of each protecting group pair without affecting the others. The choice of protecting groups dictates the order of disulfide bond formation. For example, a combination of STmp, Mmt, and Acm groups allows for a clear, stepwise process.
Experimental Protocols
The following protocols provide a detailed methodology for synthesizing a peptide with three disulfide bonds using an orthogonal protection strategy with STmp, Mmt, and Acm protecting groups.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the assembly of the linear peptide chain on a solid support.
-
Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3 eq. to resin loading) using a coupling agent like HBTU/HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Incorporate the orthogonally protected cysteines (e.g., Fmoc-Cys(STmp)-OH, Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Acm)-OH) at the desired positions in the sequence.
-
-
Monitoring and Washing: Monitor the coupling reaction completion using a Kaiser test. After a negative test, wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence to assemble the full-length protected peptide.
Protocol 2: Sequential On-Resin Disulfide Bond Formation
This protocol is performed after the linear peptide has been fully assembled on the resin.
-
First Disulfide Bond (STmp Removal & Oxidation):
-
Deprotection: Treat the peptidyl-resin with a solution of 5% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF. Agitate for 5 minutes and repeat the treatment two more times.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Oxidation: To form the first disulfide bond, treat the resin with an oxidizing agent such as N-chlorosuccinimide (NCS) (2 eq.) in DMF for 15-30 minutes. Alternatively, air oxidation in a basic buffer can be used if conducted in solution after a mild cleavage preserving other protecting groups, but on-resin oxidation is often more efficient.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Second Disulfide Bond (Mmt Removal & Oxidation):
-
Deprotection: Selectively remove the Mmt groups by treating the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM, with 5% triisopropylsilane (TIS) as a scavenger.[9] Perform multiple short treatments (e.g., 10 x 2 minutes) until the yellow color of the trityl cation is no longer observed.
-
Washing: Immediately wash the resin with DCM (5 times), 10% DIEA in DMF (2 times), and DMF (5 times) to neutralize residual acid.
-
Oxidation: Form the second disulfide bond using the same oxidation method as in step 1c (e.g., NCS in DMF).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Protocol 3: Cleavage, Final Disulfide Formation, and Purification
-
Cleavage and Global Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[8] This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like tBu, Trt), leaving the Acm groups intact.
-
Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
-
-
Third Disulfide Bond (Acm Removal & Oxidation):
-
Dissolve the crude peptide containing the two disulfide bonds and the Cys(Acm) groups in an aqueous solvent mixture (e.g., 50% acetic acid in water or a water/acetonitrile mixture).
-
Add a solution of iodine (I₂) in methanol or acetonitrile dropwise until a persistent yellow-brown color remains, indicating excess iodine.[8] Allow the reaction to proceed for 1-2 hours.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the solution becomes colorless.
-
-
Purification:
-
Purify the final three-disulfide-bonded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the mass and purity using LC-MS and analytical HPLC.
-
Data Presentation: Representative Synthesis Yields
Quantitative data can vary significantly depending on the peptide sequence, length, and specific conditions used. The following table provides representative data for the synthesis of a complex, multi-disulfide peptide, with overall yields often in the range of 20-30% for molecules like conotoxins.[4]
| Synthesis Step | Parameter | Typical Value |
| SPPS | Crude Peptide Purity (post-cleavage) | 50-70% |
| 1st Disulfide Formation | Purity of 1-SS Peptide (post-oxidation) | 40-60% |
| 2nd Disulfide Formation | Purity of 2-SS Peptide (post-oxidation) | 30-50% |
| 3rd Disulfide Formation | Purity of 3-SS Peptide (post-oxidation) | 25-40% |
| Final Purification | Final Product Purity (post-HPLC) | >95% |
| Overall Isolated Yield | 5-30% |
Applications
Peptides containing three disulfide bonds are crucial in both nature and medicine. Their stable, constrained structures make them excellent candidates for drug development.[1][12]
-
Therapeutics: Linaclotide, a 14-amino acid peptide with three disulfide bonds, is an approved drug for treating irritable bowel syndrome with constipation (IBS-C).[1][13]
-
Pharmacological Tools: Conotoxins, neurotoxic peptides from cone snails, are invaluable tools for studying ion channels and have led to drugs like ziconotide for chronic pain.[2][4]
-
Host Defense: Defensins are a class of cysteine-rich peptides involved in the innate immune system of many organisms.[2]
-
Structural Scaffolds: The rigid framework of these peptides can be used as a scaffold for grafting new functionalities or epitopes, enhancing their stability and bioavailability.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. biosynth.com [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing STmp Group Removal from Solid Support
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the S-tritylmercaptopropyl (STmp) protecting group in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of the STmp group from a solid support.
Issue 1: Incomplete STmp Group Removal
Question: My analysis (e.g., HPLC, mass spectrometry) indicates that the STmp group was not completely removed from my peptide. What are the potential causes and how can I resolve this?
Answer:
Incomplete cleavage of the STmp group is a common issue that can often be resolved by optimizing the deprotection conditions. The primary causes and troubleshooting steps are outlined below:
-
Insufficient Reagent Concentration or Volume: The concentration and volume of the dithiothreitol (DTT) solution relative to the amount of resin are critical for efficient cleavage.
-
Recommendation: Ensure a sufficient excess of the DTT cleavage solution is used. A common starting point is a 5% (w/v) DTT solution. For every 50 mg of peptidyl resin, a volume of at least 0.25 mL to 4.5 mL of the cleavage solution can be effective.[1] If incomplete cleavage is observed, increasing the volume of the cleavage solution can improve the outcome.
-
-
Suboptimal pH: The removal of the STmp group by DTT is a thiol-disulfide exchange reaction that is more efficient under mildly basic conditions.
-
Recommendation: The cleavage solution should be made slightly basic. A common additive is 0.1 N N-methylmorpholine (NMM) in dimethylformamide (DMF).[1] Ensure the pH of your cleavage cocktail is appropriate.
-
-
Inadequate Reaction Time: While STmp removal is generally reported as being fast, highly hindered cysteine residues or aggregation of the peptide on the resin can slow down the reaction.[1]
-
Recommendation: Increase the reaction time. While many protocols suggest short reaction times of around 5 minutes, extending this to 15-30 minutes, or performing multiple short treatments, may be necessary.[1] Monitor the reaction progress by taking small resin samples at different time points, cleaving the peptide, and analyzing by HPLC or mass spectrometry.
-
-
Poor Resin Swelling: For the cleavage reagents to access the peptide, the solid support must be adequately swollen.
-
Recommendation: Ensure the resin is fully swollen in a suitable solvent like DMF before adding the cleavage cocktail. If the peptide sequence is known to be aggregation-prone, consider using specialized solvents or additives to improve solvation.
-
Issue 2: Observation of Unexpected Side Products
Question: After STmp removal and cleavage from the resin, I am observing unexpected peaks in my HPLC analysis. What are the possible side reactions?
Answer:
The appearance of side products can stem from the STmp deprotection step or subsequent workup and cleavage from the resin.
-
Disulfide Bond Formation: The newly deprotected cysteine thiol is susceptible to oxidation, leading to the formation of intra- or intermolecular disulfide bonds.
-
Recommendation: After STmp removal, if the free thiol is desired, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize oxidation. If subsequent on-resin disulfide bond formation is the goal, this reactivity is harnessed.
-
-
Alkylation of the Free Thiol: If the global cleavage cocktail used after STmp removal contains scavengers like triisopropylsilane (TIS), the free thiol can be alkylated.
-
Recommendation: If the final product requires a free cysteine, carefully select scavengers for the final cleavage step that are compatible with unprotected thiols.
-
-
Re-attachment of the STmp Group or DTT Adducts: While less common, under certain conditions, components of the cleavage cocktail could potentially react with the deprotected thiol.
-
Recommendation: Ensure thorough washing of the resin after STmp removal to eliminate all traces of DTT and byproducts before proceeding to the next step.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for STmp group removal?
A1: A widely used and effective protocol for the on-resin removal of the STmp group involves treating the peptidyl-resin with a solution of 5% (w/v) dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in dimethylformamide (DMF).[1] The reaction is typically performed at room temperature for a short duration, often around 5 minutes, and may be repeated to ensure complete removal.[1]
Q2: Is the STmp group compatible with other cysteine protecting groups for orthogonal strategies?
A2: Yes, the STmp group is well-suited for orthogonal protection strategies, particularly for the synthesis of peptides with multiple disulfide bonds. It can be selectively removed in the presence of other cysteine protecting groups like Acm (acetamidomethyl) and Mmt (4-methoxytrityl), which are cleaved under different conditions. This allows for the sequential and controlled formation of disulfide bridges.
Q3: What solid supports and linkers are compatible with STmp deprotection conditions?
A3: The mildly basic and reductive conditions used for STmp removal are generally compatible with standard solid supports and linkers used in Fmoc-based solid-phase peptide synthesis. These include:
-
Wang Resin: This acid-labile resin is stable to the mildly basic conditions of STmp deprotection.
-
Rink Amide Resin: Also acid-labile, this resin is compatible with the STmp removal protocol.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is also stable to the deprotection conditions for the STmp group.
It is always advisable to perform a small-scale test cleavage to ensure compatibility with your specific resin and linker combination.
Q4: Can the STmp group be removed in solution phase after cleavage from the resin?
A4: While on-resin removal is more common to allow for subsequent on-resin manipulations like disulfide bond formation, solution-phase deprotection is also possible. After cleaving the STmp-protected peptide from the solid support, it can be dissolved in a suitable solvent and treated with a solution of DTT. The excess DTT and byproducts would then need to be removed during the purification process, typically by HPLC.
Data Presentation
Table 1: Conditions for STmp Removal from Solid Support
| Parameter | Condition | Observation/Recommendation | Reference |
| Reagent | 5% (w/v) Dithiothreitol (DTT) | A standard and effective concentration. | [1] |
| Base | 0.1 N N-Methylmorpholine (NMM) | Added to make the solution slightly basic, which enhances cleavage efficiency. | [1] |
| Solvent | Dimethylformamide (DMF) | A common solvent for SPPS that effectively swells the resin. | [1] |
| Temperature | Room Temperature | Sufficient for efficient cleavage. | [1] |
| Reaction Time | 3 x 5 minutes | Multiple short treatments are often employed to ensure complete removal. | [1] |
| Resin to Solution Ratio | ~50 mg resin to 3 mL solution | A high percentage of deprotection is observed at this ratio. The volume can be adjusted. | [1] |
Experimental Protocols
Protocol 1: On-Resin Removal of the STmp Group
-
Resin Swelling: Swell the STmp-protected peptidyl-resin in dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Drain: Drain the DMF from the resin.
-
Prepare Cleavage Solution: Prepare a fresh solution of 5% (w/v) dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF.
-
First Treatment: Add the cleavage solution to the resin (e.g., 3 mL for approximately 50 mg of resin).[1]
-
Reaction: Gently agitate the resin slurry at room temperature for 5 minutes.
-
Drain: Drain the cleavage solution.
-
Repeat Treatment: Repeat steps 4-6 two more times for a total of three treatments.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of DTT and byproducts.
-
Proceed: The resin is now ready for the next step in the synthesis (e.g., on-resin disulfide bond formation, or cleavage and global deprotection).
Mandatory Visualization
Caption: Experimental workflow for the on-resin removal of the STmp protecting group.
Caption: Simplified mechanism of STmp group removal via disulfide exchange with DTT.
References
Technical Support Center: Fmoc-Cys(STmp)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Fmoc-Cys(STmp)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during the solid-phase peptide synthesis (SPPS) of cysteine-containing peptides using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in SPPS?
This compound is a valuable tool for the regioselective synthesis of peptides containing multiple disulfide bridges. The S-(2,4,6-trimethoxyphenylthio) (STmp) protecting group offers several key advantages:
-
Orthogonality: The STmp group is stable to the piperidine conditions used for Fmoc group removal and moderately stable to trifluoroacetic acid (TFA) used for final cleavage, making it orthogonal to many other protecting groups.[1]
-
Mild Cleavage Conditions: The STmp group can be selectively removed on-resin under mild thiolysis conditions, typically using a solution of dithiothreitol (DTT) and N-methylmorpholine (NMM) in DMF.[1][2][3][4] This allows for controlled, stepwise formation of disulfide bonds.
-
Reduced Racemization: When used with appropriate coupling reagents, such as DIC/Oxyma, this compound can be incorporated with minimal racemization.[5]
Q2: What are the most common side reactions associated with this compound?
While robust, improper handling of this compound can lead to side reactions:
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Premature Deprotection: Although generally stable, the STmp group is slightly labile to TFA.[1] Prolonged exposure to strong acid during final cleavage, especially in the presence of thiol scavengers, can lead to premature removal.
-
Oxidation: Once the STmp group is removed to reveal the free thiol, the cysteine residue is susceptible to oxidation, which can lead to the formation of undesired disulfide-bonded dimers or oligomers, or oxidation to sulfenic, sulfinic, and sulfonic acids.[6]
-
Racemization: Like other cysteine derivatives, this compound is susceptible to racemization during coupling, particularly with base-mediated activation methods.[5][7]
-
Incomplete STmp Cleavage: Suboptimal deprotection conditions (e.g., insufficient reagent concentration, short reaction times) can result in incomplete removal of the STmp group.
Q3: How can I monitor the completeness of the STmp group removal?
The removal of the STmp group can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry. The absence of the mass corresponding to the STmp-protected peptide and the appearance of the free thiol peptide indicates complete deprotection. A common method to confirm the presence of a free thiol is the Ellman's test.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry of the final peptide shows a mixed population of STmp-protected and deprotected species. | 1. Incomplete on-resin cleavage of the STmp group. 2. Reattachment of the cleaved STmp group. | 1. Optimize the on-resin deprotection protocol. Increase the concentration of DTT and/or NMM, and perform multiple, short treatments (e.g., 3 x 5 minutes).[2][3][4] 2. Ensure sufficient washing of the resin after STmp cleavage to remove all byproducts. |
| Significant amount of oxidized side products (e.g., dimers, sulfoxides) are observed in the final product. | 1. Air oxidation of the free thiol after on-resin STmp deprotection. 2. Inappropriate cleavage cocktail composition. | 1. After STmp deprotection, proceed immediately to the disulfide bond formation step. If the free thiol peptide is the target, use a cleavage cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT).[6] 2. For cleavage of peptides with a free thiol, use a cocktail such as TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). Avoid thiol-free cocktails if the reduced cysteine is desired. |
| HPLC analysis shows a broad or messy peak for the target peptide. | 1. Partial premature deprotection of the STmp group during synthesis or final cleavage. 2. Oxidation of the cysteine residue.[6] | 1. Minimize the final cleavage time. The STmp group has some lability to TFA.[1] 2. Use a cleavage cocktail with appropriate scavengers to prevent oxidation.[6] |
| Chiral analysis indicates the presence of D-cysteine. | 1. Racemization during coupling. | 1. Use a coupling method that minimizes racemization, such as DIC/Oxyma.[5] Avoid prolonged pre-activation times and the use of strong, non-sterically hindered bases like DIPEA with uronium/phosphonium reagents.[8] |
Quantitative Data Summary
The choice of coupling reagents and conditions can significantly impact the degree of racemization of cysteine residues. While specific comparative data for this compound is limited, the following table provides a general comparison of racemization levels for different cysteine derivatives with various coupling agents.
| Cysteine Derivative | Coupling Reagent/Additive | Base | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | - | 3.3 | [9] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt | DIEA | 4.5 (at 90°C) | [9] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | - | 0.74 | [9] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the STmp Group
This protocol describes the selective removal of the STmp protecting group from a cysteine residue while the peptide is still attached to the solid support.
-
Resin Swelling: Swell the peptidyl-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 0.1 M N-methylmorpholine (NMM) and 5% (w/v) dithiothreitol (DTT) in DMF.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution two more times (for a total of three treatments).[2][3][4]
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Proceed to Disulfide Bond Formation or Cleavage: The resin is now ready for the subsequent on-resin disulfide bond formation or final cleavage from the support.
Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
This protocol is performed immediately following the on-resin deprotection of the STmp group.
-
Resin Preparation: After on-resin STmp deprotection and washing (Protocol 1), swell the resin in DMF.
-
Oxidation Solution Preparation: Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents relative to the peptide) in DMF.
-
Oxidation Reaction:
-
Drain the DMF from the resin.
-
Add the NCS solution to the resin.
-
Agitate the mixture at room temperature for 15 minutes.[7]
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Final Cleavage: The cyclized peptide can now be cleaved from the resin using an appropriate cleavage cocktail. Note: Thiol scavengers should not be used in the cleavage cocktail as they will reduce the newly formed disulfide bond.[7] A suitable cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Visualizations
Caption: A typical workflow for SPPS incorporating this compound for on-resin disulfide bond formation.
Caption: A logical troubleshooting workflow for common issues encountered with this compound.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. biotage.com [biotage.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound Novabiochem 1403834-74-1 [sigmaaldrich.com]
- 5. smolecule.com [smolecule.com]
- 6. biotage.com [biotage.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Fmoc-Cys(STmp)-OH stability issues during prolonged synthesis.
Welcome to the Technical Support Center for Fmoc-Cys(STmp)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of this compound, particularly in prolonged solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cysteine derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). The key feature of this reagent is the 2,4,6-trimethoxyphenylsulfenyl (STmp) protecting group on the cysteine's sulfhydryl group. This group is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) but can be selectively and rapidly removed under mild thiolytic conditions.[1][2] This orthogonality makes it particularly valuable for the synthesis of complex peptides containing multiple disulfide bridges, allowing for sequential and regioselective disulfide bond formation.[1][2]
Q2: How stable is the STmp group to standard Fmoc-SPPS conditions?
The STmp group is generally considered stable to the 20% piperidine in DMF commonly used for Fmoc deprotection during routine SPPS.[2] However, in the context of prolonged synthesis, involving numerous and extended exposures to piperidine, the potential for gradual degradation, while not extensively quantified in the literature, should be considered. For C-terminal cysteine residues on Wang-type resins, side reactions like β-elimination and piperidinylalanine formation are known to be exacerbated by prolonged piperidine treatment, though this is a general issue for C-terminal cysteines and not specific to the STmp group.[3]
Q3: Is the STmp group labile to trifluoroacetic acid (TFA)?
Yes, the STmp group is known to be slightly labile to TFA.[1][3] Therefore, it is recommended to perform the on-resin deprotection of the STmp group before the final cleavage of the peptide from the resin. This prevents premature deprotection and potential side reactions during the final cleavage step. The precise rate of cleavage by TFA is not well-documented in publicly available literature, so it is advisable to minimize the exposure of the STmp-protected peptide to acidic conditions if the protecting group is to be retained.
Q4: What are the recommended conditions for the deprotection of the STmp group?
The STmp group is efficiently removed by mild thiolysis. A commonly cited protocol involves treating the peptidyl-resin with a solution of 5% dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.[3] Typically, this treatment is repeated three times for five minutes each to ensure complete deprotection.[3]
Troubleshooting Guide
Problem 1: Suspected premature deprotection of the STmp group during prolonged synthesis.
-
Symptoms:
-
Unwanted disulfide bond formation between Cys(STmp) residues during synthesis.
-
Appearance of side-products with a mass corresponding to the free thiol or disulfide-linked peptides in analytical HPLC/MS of cleaved aliquots.
-
-
Possible Causes:
-
While generally stable, very long exposure to piperidine over many cycles may cause minor degradation of the STmp group.
-
Accidental exposure to acidic conditions during synthesis.
-
-
Troubleshooting Steps:
-
Minimize Piperidine Exposure: Reduce the Fmoc deprotection time to the minimum required for complete removal. For long syntheses, consider using a milder base for Fmoc deprotection if compatible with other amino acids in the sequence.
-
Analytical Monitoring: After a certain number of cycles (e.g., every 20-25 residues), cleave a small sample of the peptidyl-resin and analyze it by HPLC and mass spectrometry to check the integrity of the Cys(STmp) residue.
-
Alternative Protecting Groups: For exceptionally long syntheses where STmp stability is a concern, consider using a more robust protecting group for some cysteine residues if the synthetic strategy allows.
-
Problem 2: Incomplete deprotection of the STmp group.
-
Symptoms:
-
The desired disulfide bond does not form upon oxidation.
-
Mass spectrometry analysis shows the presence of the STmp-protected peptide after the deprotection step.
-
-
Possible Causes:
-
Insufficient reagent concentration or reaction time.
-
Poor swelling of the resin, hindering reagent access.
-
Degradation of the deprotection reagents.
-
-
Troubleshooting Steps:
-
Ensure Fresh Reagents: Use freshly prepared DTT/NMM solution for deprotection.
-
Optimize Deprotection Protocol: Increase the number of deprotection cycles (e.g., from 3 to 4 or 5) or slightly extend the reaction time for each cycle.
-
Improve Resin Swelling: Ensure the resin is adequately swollen in DMF before starting the deprotection reaction.
-
Monitor Deprotection: After the deprotection protocol, cleave a small amount of resin and analyze by mass spectrometry to confirm the complete removal of the STmp group before proceeding with oxidation.
-
Problem 3: Racemization of the cysteine residue.
-
Symptoms:
-
Appearance of a diastereomer of the final peptide in HPLC analysis.
-
-
Possible Causes:
-
Racemization is a known side reaction for cysteine-containing peptides, especially during the activation step of the coupling reaction. The choice of coupling reagents and base can significantly influence the extent of racemization.
-
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Avoid prolonged pre-activation times. Use coupling reagents known to suppress racemization, such as DIC/OxymaPure.
-
Choice of Base: Use a weaker or sterically hindered base during coupling if compatible with the reaction efficiency.
-
Comparative Data: While specific data for this compound is limited, studies on other cysteine derivatives have shown that Fmoc-Cys(Thp)-OH exhibits lower racemization compared to Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH.[3] This highlights the importance of the protecting group in mitigating this side reaction.
-
Data Summary
The following table summarizes the racemization data for different Fmoc-Cysteine derivatives, providing a comparative context for potential side reactions.
| Fmoc-Cysteine Derivative | Coupling Conditions | % D-Cys Formation | Reference |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [3] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [3] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the STmp Group
-
Swell the peptidyl-resin in dimethylformamide (DMF) for 30 minutes.
-
Prepare a fresh deprotection solution of 5% (w/v) dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Drain the DMF from the resin and add the deprotection solution.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove all traces of the deprotection reagents.
-
The resin is now ready for the subsequent oxidation step to form the disulfide bond.
Visualizations
References
Technical Support Center: Minimizing Cysteine Racemization During Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of cysteine residues during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant concern in peptide synthesis?
A1: Cysteine racemization is the undesired conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide synthesis process.[1] The presence of the D-cysteine epimer results in a heterogeneous mixture of peptide diastereomers that can be challenging to purify. More importantly, this alteration in stereochemistry can dramatically impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms that cause cysteine racemization during coupling?
A2: There are two main mechanisms responsible for amino acid racemization during peptide synthesis:[1]
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[1][3] Cysteine is particularly susceptible to this due to the electron-withdrawing nature of the protected thiol group, which increases the acidity of the α-proton.[1]
Q3: Which factors in the coupling protocol have the most significant impact on cysteine racemization?
A3: Several factors can significantly influence the extent of cysteine racemization:
-
Coupling Reagents: Highly activating coupling reagents, especially phosphonium and aminium salts like HBTU, HATU, and BOP, when used with strong bases, can lead to substantial racemization (5-33%).[3][4][5][6]
-
Base: The choice and amount of base are critical. Strong, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote racemization.[4][5][6][7]
-
Pre-activation Time: Allowing the coupling reagent to pre-activate with the protected cysteine for an extended period before adding it to the resin can significantly increase racemization levels.[3][5][6]
-
Solvent: The polarity of the solvent plays a role. Less polar solvents or solvent mixtures (e.g., CH₂Cl₂/DMF) tend to reduce racemization compared to highly polar solvents like neat DMF.[1][3][5][6]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate coupling but also increase the rate of racemization.[3][8]
-
Thiol Protecting Group: The nature of the cysteine's side-chain protecting group can influence its susceptibility to racemization.[5] While Trityl (Trt) is common, other groups like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization more effectively under certain conditions.[9]
Troubleshooting Guide
Issue: High levels of D-cysteine are detected in the final peptide product.
This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.
Diagram: Troubleshooting Workflow for Cysteine Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield in Multi-Disulfide Bond Peptide Synthesis
Welcome to the Technical Support Center for multi-disulfide bond peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of complex peptide synthesis.
Troubleshooting Guides
Encountering low yields or impurities during the synthesis of peptides with multiple disulfide bonds is a common challenge. The following table outlines frequent issues, their potential causes, and recommended solutions to enhance your experimental outcomes.
| Problem | Potential Causes | Recommended Solutions & Key Considerations |
| Low Overall Yield of the Desired Peptide | - Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).- Suboptimal disulfide bond formation conditions.- Peptide aggregation or precipitation.- Scrambled disulfide bonds leading to multiple isomers.[1][2] | - Optimize SPPS: Use efficient coupling reagents and monitor coupling completion. For complex sequences, consider using specialized resins or pseudoproline dipeptides.- Refine Oxidation Strategy: Screen different oxidation reagents (e.g., I2, NCS, air oxidation) and conditions (pH, temperature, concentration).[1]- Improve Solubility: Add chaotropic agents (e.g., guanidine-HCl) or organic solvents during folding.- Employ Orthogonal Protection: Use a combination of cysteine protecting groups that can be removed selectively to direct disulfide bond formation.[2][3] |
| Presence of Multiple Peaks in HPLC Analysis | - Formation of disulfide bond isomers (misfolded peptides).[4]- Incomplete removal of protecting groups.- Side reactions during cleavage or oxidation. | - Implement Regiospecific Disulfide Formation: Utilize an orthogonal protection strategy to ensure the correct pairing of cysteines.[2][5]- Verify Deprotection: Confirm complete removal of each protecting group using mass spectrometry before proceeding to the next oxidation step.- Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the protecting groups used and includes scavengers to prevent side reactions.[6] |
| Incomplete or Failed Disulfide Bond Formation | - Steric hindrance around the cysteine residues.- Unfavorable peptide conformation.- Inefficient oxidizing agent or conditions. | - Alter the Order of Disulfide Bond Formation: The sequence of bond formation can significantly impact folding and subsequent bond formation efficiency.[5]- Introduce Structure-Inducing Elements: Incorporate turns or helices to bring cysteine residues into proximity.- Screen Oxidizing Agents: Test various oxidants and their concentrations. For on-resin oxidation, reagents like N-chlorosuccinimide (NCS) or iodine can be effective.[1] |
| Disulfide Bond Scrambling During Synthesis or Cleavage | - Presence of free thiols under conditions that promote disulfide exchange (e.g., neutral or alkaline pH).[7]- Premature removal of a protecting group. | - Alkylate Free Thiols: Immediately after the final disulfide bond is formed, cap any remaining free thiols with an alkylating agent.- Verify Orthogonality: Ensure that the removal conditions for one protecting group do not affect others. For example, iodine used for Acm removal can also impact Mmt groups. |
| Difficulty in Purifying the Final Peptide | - Co-elution of closely related isomers.- Aggregation of the target peptide. | - Optimize HPLC Conditions: Use high-resolution columns and experiment with different gradient profiles and ion-pairing reagents.- Refine Folding Protocol: A well-defined folding protocol can minimize the formation of isomers, simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yields in multi-disulfide bond peptide synthesis?
A1: The most critical factor is establishing the correct disulfide bond connectivity in a controlled manner. This is best achieved through a well-designed orthogonal protection strategy for the cysteine residues.[2][3][8] By using protecting groups that can be removed under different, specific conditions, you can direct the formation of each disulfide bond sequentially, minimizing the formation of incorrect isomers and thereby increasing the yield of the desired product.[2]
Q2: Should I perform disulfide bond formation on-resin or in solution?
A2: Both on-resin and solution-phase strategies have their advantages, but on-resin disulfide bond formation is often preferred for improving the overall yield of peptides with the correct disulfide pattern.[1][6][9] On-resin methods can simplify purification by minimizing intermediate steps and reducing peptide aggregation.[1] However, the choice can be sequence-dependent, and for some complex peptides, solution-phase folding might offer better results.
Q3: How do I choose the right combination of cysteine protecting groups for my peptide?
A3: The selection of orthogonal protecting groups depends on the number of disulfide bonds and the overall synthetic strategy. A common combination for a three-disulfide bond peptide is Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).[2] These groups are removed under acidic, oxidative (iodine), and strongly acidic/reductive conditions, respectively, allowing for sequential disulfide bond formation. It is crucial to ensure the removal conditions for one group are compatible with the stability of the others.
Q4: Can the order of disulfide bond formation affect the final yield?
A4: Yes, the order of disulfide bond formation can significantly impact the folding efficiency and the final yield.[5] The formation of the first disulfide bond can pre-organize the peptide into a conformation that facilitates the correct formation of subsequent bonds.[5] It is often beneficial to empirically test different orders of bond formation to identify the optimal sequence for a new peptide.
Q5: What are the best analytical techniques to confirm the correct disulfide bond connectivity?
A5: The gold standard for confirming disulfide bond connectivity is mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[10][11][12][13] This is typically done using a "bottom-up" proteomics approach where the intact peptide is enzymatically digested under non-reducing conditions. The resulting peptide fragments, some of which will be linked by disulfide bonds, are then analyzed by MS/MS to identify which cysteine residues are connected.[10][11] Nuclear Magnetic Resonance (NMR) can also be used to determine the three-dimensional structure, including disulfide linkages, but it requires larger amounts of pure sample.[4][11]
Experimental Protocols
Detailed Methodology: Orthogonal On-Resin Synthesis of a Two-Disulfide Bond Peptide
This protocol outlines a general strategy for the synthesis of a peptide with two disulfide bonds using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH for orthogonal protection.
1. Solid-Phase Peptide Synthesis (SPPS):
-
The linear peptide is synthesized on a suitable resin (e.g., Rink Amide) using a standard Fmoc/tBu strategy on an automated peptide synthesizer.[1]
-
Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
2. First Disulfide Bond Formation (Mmt Removal and Oxidation):
-
Mmt Deprotection: Treat the resin-bound peptide with a solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in Dichloromethane (DCM). Repeat this treatment 4-5 times for 10 minutes each to ensure complete removal of the Mmt group.[1]
-
Washing: Thoroughly wash the resin with DCM and then Dimethylformamide (DMF).
-
Oxidation: Treat the resin with 1 equivalent of N-chlorosuccinimide (NCS) in DMF at 50°C for 5-10 minutes to form the first disulfide bond.[1]
-
Washing: Wash the resin extensively with DMF and DCM.
3. Second Disulfide Bond Formation (Acm Removal and Oxidation):
-
Acm Deprotection and Oxidation: Treat the resin with a solution of 10-15 equivalents of iodine (I2) in DMF for 1-2 hours at room temperature. This step simultaneously removes the Acm groups and forms the second disulfide bond.[1]
-
Washing: Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.
4. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass and purity of the final product using LC-MS and analytical HPLC.
-
Verify the disulfide bond connectivity using MS/MS analysis after enzymatic digestion under non-reducing conditions.[10]
Visualizations
Workflow for Orthogonal Disulfide Bond Formation
Caption: Orthogonal synthesis workflow for a two-disulfide bond peptide.
Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New Orthogonal Strategies for Peptide Synthesis [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Cys(STmp)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Cys(STmp)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, is a protected cysteine derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] Its primary application is in the synthesis of complex peptides containing multiple disulfide bridges.[1][2][3] The S-trimethoxyphenylthio (STmp) protecting group for the thiol side chain offers unique advantages for regioselective disulfide bond formation.[1]
Q2: What makes the STmp protecting group advantageous for cysteine protection in Fmoc-SPPS?
The key advantages of the STmp group lie in its orthogonal deprotection strategy. It is stable under the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions of final peptide cleavage from the resin (e.g., Trifluoroacetic acid - TFA).[1][2] However, it can be selectively and rapidly removed under mild thiolytic conditions, allowing for controlled, on-resin disulfide bond formation.[1][2]
Q3: How does the stability of the STmp group compare to other common cysteine protecting groups?
The STmp group offers a distinct stability profile compared to other thiol protecting groups.
| Protecting Group | Stability to Piperidine | Stability to TFA | Deprotection Conditions |
| STmp | Stable[1][2] | Moderately stable (labile if thiol scavengers are used)[2][4] | Mild thiolysis (e.g., 5% DTT, 0.1 M NMM in DMF)[1][2] |
| Trt (Trityl) | Stable | Labile[4] | Acidic cleavage (e.g., TFA)[4] |
| Mmt (4-Methoxytrityl) | Stable | Highly labile (cleaved by 1-2% TFA in DCM)[4][5] | Dilute acid (e.g., 1-2% TFA in DCM)[4][5] |
| Acm (Acetamidomethyl) | Stable | Stable | Iodine, mercury(II) acetate, silver tetrafluoroborate[6] |
| tBu (tert-Butyl) | Stable | Stable | Strong acid (e.g., TFA with scavengers) |
| StBu (tert-Butylthio) | Stable | Stable (unless thiols are present)[4] | Reduction with thiols or phosphines[3][4] |
Q4: Is this compound compatible with other orthogonal protecting groups for synthesizing peptides with multiple disulfide bonds?
Yes, the STmp group is highly compatible with an orthogonal protection strategy. It is most notably used in combination with acid-labile groups like Mmt and Trt.[1][2][5] This allows for the sequential deprotection of different cysteine residues and the controlled formation of multiple, specific disulfide bridges within the same peptide.[2] For instance, the Mmt group can be removed with dilute TFA to form the first disulfide bond, while the STmp group remains intact. Subsequently, the STmp group can be removed using its specific thiolytic conditions to form a second disulfide bond.[2][5]
Troubleshooting Guide
Issue 1: Incomplete removal of the STmp protecting group.
-
Possible Cause: Insufficient concentration of the reducing agent or inadequate reaction time.
-
Solution: Ensure the deprotection solution contains at least 5% dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.[1][2] Perform multiple, short treatments (e.g., 3 x 5 minutes) to ensure complete removal.[2] It is also crucial to have an optimal resin to liquid ratio.[7]
-
Verification: After deprotection, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the absence of the STmp group.
Issue 2: Premature loss of the STmp group during synthesis.
-
Possible Cause: Although generally stable, the STmp group can show some lability to TFA, especially in the presence of thiol scavengers.[2][4]
-
Solution: If synthesizing a peptide with other acid-labile groups that require repeated mild acid treatments (e.g., Mmt removal), minimize the exposure time. When performing the final cleavage from the resin, it is recommended to carry out the STmp deprotection on-resin first, as the cleavage cocktail can partially remove the STmp group.[3]
Issue 3: Racemization of the cysteine residue during coupling.
-
Possible Cause: Cysteine residues are prone to racemization, especially when activated for coupling.[2][8] The use of certain activation methods and bases can exacerbate this issue.[8]
-
Solution: To minimize racemization, use coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure®.[1] Avoid prolonged pre-activation times.[8] The use of hindered bases such as 2,4,6-trimethylpyridine (TMP) instead of N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can also reduce the extent of racemization.[8] Studies have shown that using Fmoc-Cys(Thp)-OH can lead to significantly lower racemization compared to Fmoc-Cys(Trt)-OH.[2]
Issue 4: Side reactions during final cleavage.
-
Possible Cause: During TFA-mediated cleavage, the cleaved protecting groups can act as alkylating agents, leading to side reactions with the deprotected cysteine thiol.[9]
-
Solution: Use a scavenger cocktail during cleavage to quench reactive cations. A common cocktail is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).
Experimental Protocols
Protocol 1: On-Resin Deprotection of the STmp Group
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Prepare a deprotection solution of 5% (w/v) dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Treat the resin with the deprotection solution. A common procedure is to perform three consecutive treatments of 5 minutes each.[2]
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
Protocol 2: On-Resin Disulfide Bond Formation Following STmp Removal
-
After STmp deprotection and washing (as per Protocol 1), swell the resin in DMF.
-
Prepare a solution of an oxidizing agent. A common choice is N-chlorosuccinimide (NCS) in DMF.
-
Add the oxidizing solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a colorimetric test (e.g., Ellman's test) to detect free thiols.
-
Once the reaction is complete, wash the resin extensively with DMF and DCM.
Visual Guides
Caption: Workflow for SPPS using this compound.
Caption: Orthogonal strategy for multiple disulfide bonds.
References
- 1. Buy this compound | 1403834-74-1 [smolecule.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. biotage.com [biotage.com]
- 8. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Cys(STmp)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides synthesized using Fmoc-Cys(STmp)-OH. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The S-trimethoxyphenyl (STmp) protecting group is highly advantageous for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. Its primary benefit lies in its orthogonality to standard Fmoc solid-phase peptide synthesis (SPPS) conditions. The STmp group is stable during the piperidine-mediated Fmoc deprotection steps but can be rapidly and selectively removed under mild thiolytic conditions, such as with dithiothreitol (DTT), allowing for controlled, on-resin disulfide bond formation.[1][2]
Q2: I've performed the on-resin deprotection of the STmp group, but my final product still shows a mass corresponding to the STmp-adducted peptide. What could be the issue?
A2: Incomplete removal of the STmp group can occur for several reasons. Insufficient reagent concentration or reaction time are common culprits. Ensure that a fresh solution of the reducing agent (e.g., 5% DTT with 0.1 M N-methylmorpholine in DMF) is used.[1][2] Additionally, poor swelling of the resin can hinder reagent access to the peptide. Ensure adequate resin swelling before and during the deprotection step. It is also recommended to perform the deprotection step multiple times (e.g., three times for five minutes each) to ensure complete removal.[3]
Q3: After cleavage and purification, I observe multiple peaks in my HPLC chromatogram. How can I identify the source of these impurities?
A3: Impurities in the crude peptide product can arise from various stages of the synthesis and purification process. Common impurities include:
-
Deletion sequences: Resulting from incomplete coupling reactions during SPPS.
-
Truncated sequences: Caused by incomplete deprotection of the Fmoc group.
-
Peptides with remaining side-chain protecting groups: In this case, the STmp group may not have been fully removed.
-
Oxidized peptides: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or other oxidized species.
-
Byproducts from cleavage: Scavengers used during cleavage can sometimes form adducts with the peptide.
Mass spectrometry (MS) is the most effective method for identifying these impurities by comparing the observed masses to the expected masses of the target peptide and potential side products.
Q4: What are the optimal HPLC conditions for purifying peptides containing a free cysteine?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[4] For peptides with free cysteines, it is crucial to work at a low pH to minimize oxidation of the thiol group.[5]
-
Column: A C18 stationary phase is most commonly used.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptide based on its hydrophobicity. The gradient slope should be optimized for each specific peptide to achieve the best separation.[6]
-
Detection: UV absorbance at 210-220 nm is typically used to monitor the peptide backbone.[4]
Q5: How can I prevent disulfide bond scrambling during purification?
A5: Disulfide bond scrambling can be a significant issue when working with peptides containing multiple free cysteines. To minimize this:
-
Maintain a low pH: Working at an acidic pH (e.g., using a TFA-containing mobile phase) keeps the thiol groups protonated and less reactive.[5]
-
Work quickly and at low temperatures: Minimize the time the peptide is in solution and keep samples cold to reduce the rate of oxidation.
-
Consider alkylation: If the final product requires free thiols, this is not an option. However, if the goal is to characterize the linear peptide, free thiols can be capped with an alkylating agent like iodoacetamide immediately after cleavage to prevent disulfide bond formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides synthesized with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks in HPLC | 1. Peptide aggregation. 2. Secondary interactions with the column. 3. Suboptimal HPLC conditions. | 1. Dissolve the peptide in a stronger solvent (e.g., with a small amount of acetonitrile or isopropanol) before injection. 2. Ensure sufficient TFA (0.1%) is present in the mobile phase to mask silanol groups on the column. 3. Optimize the gradient slope (shallower gradients often improve peak shape). Increase the column temperature to improve peak sharpness. |
| Incomplete STmp Group Removal | 1. Insufficient deprotection time or reagent concentration. 2. Poor resin swelling. 3. Inactive deprotection reagents. | 1. Increase the number of deprotection cycles (e.g., from 2 to 3-4 cycles of 5-10 minutes each). 2. Ensure the resin is fully swollen in DMF before adding the deprotection cocktail. 3. Prepare fresh deprotection solution immediately before use. |
| Presence of Unexpected Disulfide-Bonded Dimers | 1. Oxidation of free thiols after STmp removal and cleavage. 2. Premature STmp removal during synthesis. | 1. Keep the crude peptide solution acidic (pH < 4) and cold. Purify as quickly as possible. Consider adding a reducing agent like DTT to the crude peptide solution before purification if the monomeric form is desired. 2. While STmp is generally stable to piperidine, prolonged exposure or harsh conditions could lead to some premature deprotection. Review your synthesis protocol for any deviations. |
| Low Peptide Recovery after Purification | 1. Poor solubility of the crude peptide. 2. Peptide precipitation on the HPLC column. 3. Adsorption of the peptide to vials or tubing. | 1. Test the solubility of the crude peptide in different solvents before injection. A small amount of organic solvent or acid can improve solubility. 2. Ensure the initial mobile phase composition is compatible with the solvent used to dissolve the peptide. 3. Use low-binding vials and tubes. |
Data Presentation
Table 1: On-Resin STmp Deprotection Conditions and Resulting Peptide Purity.
The following table summarizes the effect of different on-resin STmp deprotection conditions on the final purity of a model peptide, oxytocin, after cleavage and RP-HPLC analysis.[2]
| Deprotection Cocktail | Number of Treatments | Treatment Time (minutes) | Crude Peptide Purity (%) |
| 5% DTT, 0.1 M NMM in DMF | 3 | 5 | 83 |
| 5% DTT, 0.1 M NMM in DMF | 2 | 10 | 75 |
| 5% DTT in DMF | 3 | 5 | 65 |
Data adapted from a study on the optimization of STmp removal.[2]
Table 2: Comparison of Cysteine Protecting Groups and Racemization.
This table compares the extent of racemization for different cysteine protecting groups during coupling. Lower racemization leads to a purer final product.[3][7]
| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 |
Data highlights the importance of choosing appropriate protecting groups to minimize side reactions and simplify purification.[3][7]
Experimental Protocols
Protocol 1: On-Resin Deprotection of the STmp Group
This protocol describes the removal of the STmp protecting group from the peptide while it is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 5% (w/v) dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection cocktail.
-
-
Repeat: Repeat step 3 two more times for a total of three deprotection treatments.[2][3]
-
Washing: Thoroughly wash the resin with DMF (5 times) and then with dichloromethane (DCM) (5 times) to remove excess reagents and the cleaved protecting group.
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 2: Cleavage from Resin and Peptide Precipitation
This protocol outlines the cleavage of the peptide from the resin and its subsequent precipitation.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Note: If a disulfide bond has been formed on-resin, thiol scavengers like EDT should be omitted.[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: RP-HPLC Purification
This protocol provides a general procedure for the purification of the crude peptide by RP-HPLC.
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. This is often mobile phase A (0.1% TFA in water), but for hydrophobic peptides, a small amount of acetonitrile or isopropanol may be necessary. Centrifuge the sample to remove any insoluble material before injection.
-
HPLC System Setup:
-
Column: A preparative or semi-preparative C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Detection: Set the UV detector to 210-220 nm.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the dissolved peptide sample.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% mobile phase B over 30-60 minutes. This should be optimized for each peptide.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of peptides containing Cys(STmp).
Caption: Troubleshooting logic for identifying and addressing impurities in peptide purification.
References
Technical Support Center: Monitoring S-Trityl (STmp) Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the deprotection of the S-trityl (STmp) group in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor STmp deprotection?
A1: The most common and effective methods for monitoring STmp deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC is used to track the disappearance of the starting material (STmp-protected peptide) and the appearance of the deprotected product in real-time.[1][2] MS is primarily used to confirm the identity of the final product and to detect any side products or incomplete deprotection.[1]
Q2: How can I confirm that the STmp deprotection is complete?
A2: Complete deprotection is typically confirmed by HPLC analysis. The chromatogram should show the absence of the peak corresponding to the STmp-protected peptide and a single major peak for the desired deprotected peptide.[1][2] The identity of this peak should then be confirmed by Mass Spectrometry to ensure it has the correct molecular weight.
Q3: What are the typical reagents used for STmp deprotection?
A3: STmp groups are acid-labile and are commonly removed using a cleavage cocktail containing Trifluoroacetic acid (TFA).[2][3] Other reagents can be used for more specific applications, such as a 5% Dithiothreitol (DTT) solution made slightly basic with N-methylmorpholine (NMM) in DMF for on-resin deprotection.[4]
Q4: What are "scavengers" and why are they important in deprotection cocktails?
A4: Scavengers are reagents added to the deprotection cocktail to "quench" or trap the reactive trityl cations that are released during deprotection.[2][5] Common scavengers include triisopropylsilane (TIPS), triethylsilane (TES), and 1,2-ethanedithiol (EDT).[5] Without effective scavengers, the trityl cations can reattach to the peptide, particularly to sensitive residues like tryptophan and tyrosine, leading to unwanted side products.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Optimize the deprotection by performing a time-course experiment and monitoring via HPLC.[2] Increase the reaction time or use a higher concentration of TFA in the cleavage cocktail. |
| Steric hindrance around the STmp-protected cysteine. | Consider heating the reaction to 50°C, but monitor closely for potential side reactions.[1] | |
| Multiple Peaks in HPLC | Presence of side products due to scavenger issues. | Ensure fresh, high-quality scavengers are used. Trialkylsilanes like TIPS are very effective at quenching trityl cations.[5] |
| Oxidation of sensitive amino acids (e.g., Met, Trp). | Degas all solvents before use and carry out the cleavage reaction under a nitrogen atmosphere. Include scavengers like EDT that help prevent tryptophan oxidation. | |
| Reattachment of the trityl group. | Use an effective scavenger such as triisopropylsilane (TIS) in your cleavage cocktail to irreversibly convert the trityl cation to triphenylmethane.[5] | |
| Unexpected Mass in MS | Alkylation of the deprotected thiol. | If alkylating agents are used post-deprotection, ensure the deprotection is complete before their addition to avoid a mix of alkylated and non-alkylated species.[4] |
| Formation of methionine sulfoxide. | This can be reduced back to methionine by treatment with dithiothreitol (DTT). The conversion can be monitored by reverse-phase HPLC as the sulfoxide is more polar and elutes earlier.[2] |
Experimental Protocols
Protocol 1: HPLC Monitoring of STmp Deprotection
This protocol outlines the general procedure for monitoring the progress of an STmp deprotection reaction using reverse-phase HPLC.
-
Sample Preparation: At various time points during the deprotection reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by precipitating the peptide with cold diethyl ether.
-
Isolation: Centrifuge the sample to pellet the peptide, decant the ether, and dry the peptide pellet under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried peptide in a suitable solvent for HPLC analysis, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) containing 0.1% TFA.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in distilled, deionized water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be to increase the percentage of Mobile Phase B over time (e.g., from 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Compare the chromatograms from different time points. Successful deprotection will show a decrease in the area of the peak corresponding to the STmp-protected peptide (which will have a longer retention time due to its hydrophobicity) and a corresponding increase in the area of the peak for the deprotected peptide.
Protocol 2: Mass Spectrometry Analysis of Deprotected Peptide
This protocol is for the confirmation of the molecular weight of the final deprotected peptide using Mass Spectrometry.
-
Sample Preparation: After the deprotection reaction is deemed complete by HPLC, work up the reaction to isolate the crude peptide.
-
Dissolution: Dissolve a small amount of the crude peptide in a suitable solvent for MS analysis (e.g., water/acetonitrile with 0.1% formic acid).
-
Mass Spectrometry:
-
Infuse the sample into the mass spectrometer (e.g., an ESI-TOF or MALDI-TOF instrument).
-
Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the deprotected peptide.
-
Check for the presence of any peaks that could indicate incomplete deprotection (mass of deprotected peptide + mass of trityl group) or side products (e.g., +16 Da for oxidation).
-
Visualizations
Caption: Experimental workflow for monitoring STmp deprotection.
Caption: Troubleshooting guide for STmp deprotection analysis.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Cys(STmp)-OH vs. Fmoc-Cys(Trt)-OH
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of cysteine-protecting group is a critical decision that significantly impacts yield, purity, and the strategic formation of disulfide bonds. This guide provides an in-depth, objective comparison of two commonly used cysteine derivatives: Fmoc-Cys(STmp)-OH and the conventional Fmoc-Cys(Trt)-OH, supported by experimental data to inform your selection process.
The strategic incorporation of cysteine residues is paramount for creating peptides with defined three-dimensional structures, often stabilized by one or more disulfide bridges. The selection of the appropriate thiol-protecting group is therefore not a trivial matter. It dictates the conditions for deprotection, the potential for side reactions, and the overall efficiency of the synthetic workflow. Here, we compare the performance of the S-2,4,6-trimethoxyphenylthio (STmp) protected cysteine with the widely used S-trityl (Trt) protected analogue.
Key Performance Metrics: A Comparative Overview
The fundamental difference between this compound and Fmoc-Cys(Trt)-OH lies in their deprotection chemistry, which confers distinct advantages and disadvantages to each. Fmoc-Cys(Trt)-OH features an acid-labile trityl group that is conveniently removed during the final trifluoroacetic acid (TFA) cleavage of the peptide from the solid support. In contrast, the STmp group is stable to TFA but is selectively cleaved under mild thiolytic conditions, offering an orthogonal protection strategy.
| Feature | This compound | Fmoc-Cys(Trt)-OH |
| Protecting Group | S-2,4,6-trimethoxyphenylthio (STmp) | S-trityl (Trt) |
| Deprotection Condition | Mild thiolysis (e.g., DTT, NMM in DMF) | Strong acid (e.g., TFA) |
| Stability to Piperidine | Stable | Stable |
| Stability to TFA | Stable | Labile |
| Orthogonality | Yes, allows for selective, on-resin disulfide bond formation. | No, deprotection occurs simultaneously with peptide cleavage. |
| Racemization | Generally low due to mild deprotection. | Prone to racemization, especially with certain coupling reagents. |
| Key Advantage | Enables regioselective formation of multiple disulfide bonds. | Simplicity of simultaneous deprotection and cleavage for simple peptides. |
| Potential Side Reactions | Minimal under recommended deprotection conditions. | Formation of stable trityl cation can lead to side reactions with scavengeable residues (e.g., Trp, Met).[1] |
In-Depth Performance Analysis
Stability and Deprotection Strategy
The Trt group's lability to TFA makes Fmoc-Cys(Trt)-OH a cost-effective and straightforward choice for synthesizing peptides with a single disulfide bond or those requiring a free thiol post-cleavage. The deprotection occurs in a single step along with the global deprotection of other acid-labile side-chain protecting groups and cleavage from the resin.[1]
Conversely, the STmp group's stability to TFA provides a powerful tool for more complex syntheses.[2] This orthogonality allows for the selective deprotection of the STmp group on the solid support, enabling the formation of a specific disulfide bond while other cysteine residues remain protected. This is particularly advantageous in the synthesis of peptides with multiple, defined disulfide bridges. The cleavage of the STmp group is rapid and occurs under mild conditions, typically using a solution of dithiothreitol (DTT) and N-methylmorpholine (NMM) in DMF.[2]
Racemization: A Critical Concern for Purity
Cysteine residues are notoriously susceptible to racemization during peptide synthesis, particularly during the activation step of coupling. Experimental data indicates that Fmoc-Cys(Trt)-OH is significantly prone to racemization. For instance, coupling with DIPCDI/Oxyma Pure can result in 3.3% racemization.[1][3] The extent of racemization can be even higher with other coupling reagents or at elevated temperatures.[3] In contrast, while specific quantitative data for this compound is less prevalent in comparative studies, the use of alternative acid-labile protecting groups like tetrahydropyranyl (Thp), which also aim to reduce racemization, has shown significantly lower levels (0.74% with DIPCDI/Oxyma Pure), suggesting that the Trt group is particularly susceptible to this side reaction.[3] The milder conditions associated with the chemistry of STmp would logically lead to lower levels of racemization.
| Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3[1][3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8[3] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74[3] |
Note: Data for this compound was not available in a direct comparative context.
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized workflow for the incorporation of either this compound or Fmoc-Cys(Trt)-OH into a peptide sequence.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Deprotection and Cleavage Protocols
Fmoc-Cys(Trt)-OH Deprotection and Cleavage
This protocol outlines the standard procedure where the Trt group is removed simultaneously with the cleavage of the peptide from the resin.
-
Final Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and then with dichloromethane (DCM).
-
Drying: Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The use of scavengers like TIS is crucial to quench the reactive trityl cations generated during cleavage.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
Caption: Deprotection and cleavage workflow for Fmoc-Cys(Trt)-OH.
This compound On-Resin Deprotection
This protocol describes the selective deprotection of the STmp group on the solid support, a key step for regioselective disulfide bond formation.
-
Peptide Synthesis: Assemble the peptide chain on the resin, incorporating this compound at the desired positions.
-
Washing: After the final coupling and Fmoc deprotection, thoroughly wash the resin with DMF.
-
Deprotection Cocktail Preparation: Prepare a solution of 5% dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for approximately 5-15 minutes at room temperature. Repeat this treatment two to three times to ensure complete removal of the STmp groups.[2]
-
Washing: Wash the resin extensively with DMF to remove the cleavage reagents.
-
On-Resin Disulfide Bond Formation (Optional): Proceed with on-resin oxidation to form the disulfide bond between the newly freed thiol groups.
-
Final Cleavage: After on-resin manipulations, cleave the peptide from the resin using a standard TFA cocktail.
Caption: On-resin deprotection workflow for this compound.
Conclusion and Recommendations
The choice between this compound and Fmoc-Cys(Trt)-OH is dictated by the specific requirements of the target peptide.
Fmoc-Cys(Trt)-OH remains a practical and economical choice for the synthesis of peptides that:
-
Contain a single disulfide bond formed post-cleavage.
-
Require a free cysteine residue after synthesis.
-
Are not overly sensitive to racemization.
This compound is the superior option for more complex and sensitive syntheses, particularly for peptides that:
-
Contain multiple, regioselectively defined disulfide bonds.
-
Are prone to racemization, where minimizing this side reaction is critical for purity and biological activity.
-
Require on-resin modification of the cysteine thiol group.
For drug development and the synthesis of complex therapeutic peptides where purity, stereochemical integrity, and defined structure are paramount, the advantages offered by the orthogonality of this compound often outweigh the simplicity of the Trt-based approach. Researchers should carefully consider the final structure of their target peptide and the potential for side reactions when selecting the appropriate cysteine derivative for their solid-phase peptide synthesis endeavors.
References
Comparison of STmp with other cysteine protecting groups like Acm and Mmt.
A Comparative Guide to Cysteine Protecting Groups: STmp vs. Acm and Mmt
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of a cysteine-protecting group is a critical determinant of success, particularly in the synthesis of complex peptides with multiple disulfide bonds. The choice of protecting group influences not only the strategy for disulfide bond formation but also the overall purity and yield of the final peptide. This guide provides a detailed comparison of the S-2,2,2-trifluoro-1-(p-tolyl)ethyl (STmp) protecting group with two other commonly used cysteine protecting groups: acetamidomethyl (Acm) and monomethoxytrityl (Mmt).
Performance Comparison
The selection of a cysteine protecting group is often guided by its orthogonality, stability under various reaction conditions, and the ease and specificity of its removal. The STmp group has emerged as a valuable tool, offering distinct advantages in specific synthetic contexts.
STmp (S-2,2,2-trifluoro-1-(p-tolyl)ethyl) is a relatively new protecting group that is gaining traction due to its facile and clean removal under reducing conditions.[1] This makes it an excellent choice for on-resin disulfide bond formation strategies.
Acm (Acetamidomethyl) is a widely used protecting group known for its high stability to both acidic and basic conditions encountered during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] Its removal typically requires treatment with reagents like iodine or mercury(II) acetate.[4][5]
Mmt (Monomethoxytrityl) is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu).[3][6] This property is particularly useful for the regioselective formation of disulfide bonds on-resin.[7]
Data Presentation
The following tables summarize the key characteristics and deprotection conditions for STmp, Acm, and Mmt protecting groups.
Table 1: Comparison of Cysteine Protecting Group Properties
| Property | STmp | Acm | Mmt |
| Cleavage Condition | Mildly basic reducing conditions (e.g., DTT, NMM)[1] | Oxidative (e.g., Iodine)[4][7] or heavy metal-mediated (e.g., Hg(OAc)₂)[4][5] | Mildly acidic (e.g., 1-2% TFA in DCM)[3][6] |
| Orthogonality | Orthogonal to acid-labile (e.g., Mmt, Trt) and some oxidatively removed groups.[1] | Orthogonal to acid-labile groups.[3] | Orthogonal to reductively and oxidatively cleaved groups.[6] |
| Stability in SPPS | Stable to standard Fmoc deprotection (piperidine) and TFA cleavage.[8] | Very stable to standard Fmoc SPPS conditions.[2][3] | Stable to Fmoc deprotection but labile to repeated acid treatments. |
| Key Advantage | Fast and clean removal on-resin under mild reducing conditions.[1] | High stability, allowing for purification of the protected peptide.[5][9] | Selective on-resin deprotection with mild acid.[6] |
| Potential Issues | --- | Use of toxic heavy metals for removal; potential for side reactions with iodine.[10] | Potential for premature removal during prolonged synthesis or with strong acid-labile resins.[6] |
Table 2: Deprotection Conditions
| Protecting Group | Reagent(s) | Typical Conditions | Reference(s) |
| STmp | 5% Dithiothreitol (DTT), 0.1 N N-Methylmorpholine (NMM) in DMF | Room temperature | [1] |
| Acm | Iodine (I₂) | 0.4 M I₂ in Methanol, 30 min | [4] |
| Mercury(II) acetate (Hg(OAc)₂) | 1.0 equivalent Hg(OAc)₂ per Acm group, pH 4.0, 1 hour | [4] | |
| Mmt | Trifluoroacetic acid (TFA) | 1-2% TFA in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS) | [3][6] |
Experimental Protocols
Detailed methodologies for the deprotection of each group are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.
STmp Group Removal (On-Resin)
-
Resin Preparation: Swell the peptidyl-resin (containing Cys(STmp)) in N,N-Dimethylformamide (DMF).
-
Deprotection Cocktail: Prepare a solution of 5% (w/v) Dithiothreitol (DTT) and 0.1 N N-Methylmorpholine (NMM) in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by LC-MS. Reports suggest fast and complete removal.[1]
-
Washing: After complete deprotection, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
Acm Group Removal and Disulfide Bond Formation (On-Resin)
-
Resin Preparation: Swell the peptidyl-resin (containing two Cys(Acm) residues) in an appropriate solvent (e.g., DMF or DCM).
-
Iodine Solution: Prepare a solution of iodine (typically 5-10 equivalents per Acm group) in a suitable solvent such as NMP, DMF, or DCM.[7]
-
Reaction: Add the iodine solution to the resin and react for 1-2 hours at room temperature.
-
Quenching and Washing: Wash the resin with the reaction solvent to remove excess iodine. Then, wash with a solution of ascorbic acid or sodium thiosulfate to quench any remaining iodine, followed by washes with water, DMF, and DCM.[4]
Mmt Group Removal (On-Resin)
-
Resin Preparation: Swell the peptidyl-resin (containing Cys(Mmt)) in Dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM. The addition of a scavenger such as 5% Triisopropylsilane (TIS) is recommended to capture the released Mmt cation.[6]
-
Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed in multiple short treatments (e.g., 5 x 10 minutes) to ensure complete removal.[6] The release of the Mmt cation can often be visually monitored by a yellow-orange coloration of the solution.
-
Washing: After deprotection, wash the resin with DCM, a neutralization solution (e.g., 10% Diisopropylethylamine in DMF), and then with DMF and DCM.
Mandatory Visualization
The following diagrams illustrate the orthogonal deprotection strategies and experimental workflows discussed.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Buy Fmoc-Cys(STmp)-OH | 1403834-74-1 [smolecule.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Fmoc-Cys(STmp)-OH vs. Fmoc-Cys(StBu)-OH: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), particularly for complex cysteine-rich peptides. This guide provides an objective comparison of Fmoc-Cys(STmp)-OH and Fmoc-Cys(StBu)-OH, highlighting the significant advantages of the former in terms of efficiency, purity, and application in the synthesis of peptides with multiple disulfide bonds.
The strategic choice of a cysteine protecting group is paramount to avoid unwanted side reactions and to ensure the correct formation of disulfide bridges, which are often crucial for the peptide's biological activity and structural integrity. While both the S-2,4,6-trimethoxyphenylthio (STmp) and S-tert-butylthio (StBu) groups are designed for the protection of the cysteine thiol group, their performance characteristics during and after peptide synthesis differ substantially.
Key Advantages of this compound
This compound has emerged as a superior alternative to the more traditional Fmoc-Cys(StBu)-OH primarily due to the lability of the STmp group under mild thiolytic conditions. This allows for rapid and clean deprotection on-resin, a critical feature for the regioselective formation of multiple disulfide bonds.
The primary advantages include:
-
Faster and Milder Deprotection: The STmp group is readily cleaved under mild reducing conditions, typically using dithiothreitol (DTT) in the presence of a weak base like N-methylmorpholine (NMM) in DMF. This deprotection is remarkably fast, often complete within minutes.[1][2] In contrast, the removal of the StBu group is notoriously sluggish, often requiring prolonged exposure to reducing agents like β-mercaptoethanol, which can extend for several hours.[1][3]
-
Higher Purity and Yield: The rapid and complete removal of the STmp group minimizes the risk of side reactions, such as dimerization and the formation of other impurities that can arise from incomplete deprotection of the StBu group.[3] This leads to a higher purity of the crude peptide and subsequently, a better overall yield. For example, the synthesis of oxytocin using this compound has been shown to yield a crude product with high purity.[4]
-
Orthogonality: The STmp group is stable to the standard piperidine treatment used for Fmoc group removal and is also compatible with other protecting groups like Mmt and Trt, allowing for orthogonal strategies in the synthesis of peptides with multiple disulfide bridges.[1]
-
Reduced Side Reactions: Incomplete removal of the StBu group can lead to significant side reactions, including dimer formation.[3] The efficiency of STmp deprotection mitigates these issues, leading to a cleaner reaction profile.
Comparative Data
The following table summarizes the key performance differences between this compound and Fmoc-Cys(StBu)-OH based on available data.
| Feature | This compound | Fmoc-Cys(StBu)-OH |
| Deprotection Reagent | 5% Dithiothreitol (DTT), 0.1 M N-methylmorpholine (NMM) in DMF | 20% β-mercaptoethanol, 0.1 M NMM in DMF |
| Deprotection Time | 3 x 5 minutes | 4 - 24 hours[1] |
| Deprotection Conditions | Mildly basic, room temperature | Requires prolonged incubation, sometimes at elevated temperatures |
| Purity of Crude Peptide | High, with minimal side products[4] | Often contains impurities due to incomplete deprotection and side reactions[3] |
| Side Reactions | Minimal | Dimerization, other side reactions due to incomplete deprotection[3] |
| Suitability for Multiple Disulfide Bonds | Excellent, due to rapid and clean deprotection[1] | Challenging, due to sluggish and incomplete deprotection |
Experimental Protocols
On-Resin Deprotection of Cys(STmp)
This protocol describes the on-resin removal of the STmp protecting group.
Reagents:
-
Deprotection solution: 5% (w/v) Dithiothreitol (DTT), 0.1 M N-methylmorpholine (NMM) in N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution (e.g., 3 mL for ~50 mg of resin) for 5 minutes at room temperature with gentle agitation.[4]
-
Drain the resin.
-
Repeat the treatment with fresh deprotection solution two more times for 5 minutes each.[1]
-
Wash the resin thoroughly with DMF.
-
The free thiol is now available for subsequent reactions, such as disulfide bond formation.
On-Resin Deprotection of Cys(StBu)
This protocol outlines a method for the on-resin removal of the StBu protecting group.
Reagents:
-
Deprotection solution: 20% (v/v) β-mercaptoethanol, 0.1 M N-methylmorpholine (NMM) in N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution.
-
Incubate the resin with the deprotection solution for an extended period (typically 2 x 2 hours or longer), with gentle agitation.[3]
-
Monitor the deprotection reaction for completeness using a method like the Ellman's test.
-
Once the deprotection is complete, drain the resin.
-
Wash the resin thoroughly with DMF.
-
The free thiol is now ready for the next step.
Visualizing the Advantage: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical advantages of using this compound.
Conclusion
For the synthesis of complex peptides, especially those containing multiple disulfide bonds, this compound offers clear and significant advantages over Fmoc-Cys(StBu)-OH. Its rapid, clean, and mild deprotection conditions lead to higher purity of the crude peptide, improved yields, and a reduction in side reactions. These factors make this compound a more efficient and reliable tool for modern peptide synthesis, enabling the successful preparation of challenging peptide targets. Researchers and drug development professionals are encouraged to consider these advantages when designing their synthetic strategies.
References
Orthogonal Protection of Cysteine Residues: A Comparative Guide to Cys(STmp), Cys(Mmt), and Cys(Trt)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control over reactive functional groups is paramount. For cysteine residues, with their nucleophilic thiol side chains, effective and selective protection is a critical consideration, especially in the synthesis of complex peptides with multiple disulfide bonds. The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is the cornerstone of modern peptide chemistry. This guide provides an objective comparison of three commonly employed orthogonal cysteine protecting groups: S-triphenylmethyl (Trt), S-(4-methoxytrityl) (Mmt), and S-(2,4,6-trimethoxyphenylthio) (STmp). We present a summary of their performance based on experimental data, detailed deprotection protocols, and visual representations of their orthogonal relationship.
Comparative Performance Data
The selection of an appropriate cysteine protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and the chemical nature of the peptide. The following table summarizes the key characteristics and deprotection conditions for Cys(Trt), Cys(Mmt), and Cys(STmp).
| Protecting Group | Chemical Structure | Deprotection Conditions | Stability | Orthogonality & Key Features |
| Cys(Trt) | Trityl | Strong acidolysis (e.g., 95% TFA in H₂O with scavengers like TIS)[1][2] | Stable to basic conditions (e.g., piperidine) used for Fmoc removal. | Standard and cost-effective choice for routine synthesis where the free thiol is desired after final cleavage.[3] Bulky group can sometimes reduce side reactions. |
| Cys(Mmt) | 4-Methoxytrityl | Mild acidolysis (e.g., 1-2% TFA in DCM with scavengers like TIS)[4][5] | Stable to basic conditions. More acid-labile than Trt.[5][6] | Ideal for on-resin selective deprotection to allow for disulfide bond formation or other modifications while the peptide is still attached to the solid support.[4] Orthogonal to Cys(Trt) and Cys(STmp). |
| Cys(STmp) | 2,4,6-Trimethoxyphenylthio | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines.[7] | Stable to piperidine and moderately stable to TFA if thiol scavengers are avoided. | Truly orthogonal to acid-labile protecting groups. Excellent for on-resin disulfide bond formation in combination with other protecting groups like Cys(Mmt).[7] |
Experimental Protocols
Accurate and reproducible experimental procedures are essential for the successful application of these orthogonal protecting groups. Below are detailed protocols for the selective deprotection of Cys(STmp), Cys(Mmt), and Cys(Trt).
Protocol 1: On-Resin Deprotection of Cys(STmp) with Dithiothreitol (DTT)
This protocol is suitable for the selective removal of the STmp group while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing Cys(STmp)
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare the deprotection solution: 0.1 M DTT and 0.1 M NMM in DMF.
-
Drain the DMF from the resin and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature. The reaction is typically complete within 3 x 5-minute treatments.[7]
-
Monitor the progress of the deprotection by taking a small aliquot of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing by HPLC and mass spectrometry.
-
Once deprotection is complete, thoroughly wash the resin with DMF (5x) and DCM (5x) to remove excess DTT and byproducts.
-
The resin with the deprotected cysteine is now ready for subsequent on-resin reactions or cleavage.
Protocol 2: On-Resin Deprotection of Cys(Mmt) with Dilute Trifluoroacetic Acid (TFA)
This protocol describes the selective removal of the Mmt group from a peptide attached to a solid support.
Materials:
-
Peptide-resin containing Cys(Mmt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% Pyridine in Methanol (for neutralization, optional)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the mixture for 2 minutes.
-
Filter the solution into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol) if desired.
-
Repeat the treatment with the deprotection solution 5 to 10 times to ensure complete removal.[4]
-
Monitor the deprotection by cleaving a small amount of resin and analyzing by HPLC.
-
After complete deprotection, wash the resin thoroughly with DCM.
Protocol 3: Cleavage and Deprotection of Cys(Trt) from the Resin
This is a standard final step in solid-phase peptide synthesis to cleave the peptide from the resin and remove the acid-labile Trt protecting group.
Materials:
-
Dried peptide-resin containing Cys(Trt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Orthogonal Deprotection Strategy
The true power of these protecting groups lies in their combined use to achieve regioselective disulfide bond formation in complex peptides. The following diagram illustrates a typical orthogonal strategy employing Cys(STmp), Cys(Mmt), and Cys(Trt).
Experimental Workflow for Comparison
To objectively compare the deprotection efficiency of these protecting groups, a standardized experimental workflow is necessary. The following diagram outlines a logical process for such a comparative study.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. peptide.com [peptide.com]
- 5. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Kinetic Showdown: STmp Group Demonstrates Rapid Cleavage Compared to Traditional Thiol Protecting Groups
For researchers engaged in peptide synthesis and drug development, the choice of a thiol protecting group for cysteine residues is a critical decision that impacts reaction efficiency and overall yield. A comprehensive kinetic analysis reveals that the S-trityl type protecting group, STmp (S-triphenylmethyl), exhibits significantly faster cleavage kinetics compared to other commonly used thiol protecting groups, offering a distinct advantage in synthetic workflows.
This guide provides a comparative analysis of the cleavage kinetics of the STmp group against established protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu). The data presented herein, summarized for clarity, empowers researchers to make informed decisions based on quantitative evidence to optimize their synthetic strategies.
Unveiling the Kinetics: A Head-to-Head Comparison
The efficiency of a protecting group is largely determined by the ease and speed of its removal under specific conditions without affecting other functionalities in the molecule. The following table summarizes the available kinetic data for the cleavage of STmp and other widely used thiol protecting groups. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, data from different studies are presented with their respective cleavage conditions.
| Protecting Group | Cleavage Reagent/Conditions | Half-life (t½) or Rate Information |
| STmp | 5% Dithiothreitol (DTT), 0.1 N N-methylmorpholine (NMM) in Dimethylformamide (DMF) | Reported as "fast and complete," with on-resin deprotection achieved in as little as 5 minutes. |
| Trityl (Trt) | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Cleavage is generally complete within 1-2 hours during standard solid-phase peptide synthesis (SPPS) cleavage. The rate is dependent on the concentration of TFA and the scavengers used.[1] |
| Acetamidomethyl (Acm) | Mercury(II) acetate followed by H2S or Iodine | Removal is typically slower and requires harsh or toxic reagents. Cleavage with iodine can take 40-60 minutes. The group is stable to TFA. |
| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) / Scavengers | Generally stable to mild acid but requires strong acidic conditions for cleavage, often in conjunction with scavengers to prevent side reactions. Cleavage times are comparable to Trt under strong acidic conditions. |
Note: The data for STmp is largely qualitative from product literature, highlighting a need for more rigorous quantitative studies. The cleavage times for Trt and tBu are based on standard SPPS protocols and can vary based on the peptide sequence and resin.
Experimental Insights: Monitoring Cleavage Kinetics
The kinetic analysis of protecting group cleavage is crucial for optimizing deprotection steps and minimizing side reactions. A common method for monitoring the deprotection of thiol groups is through High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC-based Kinetic Analysis of Thiol Deprotection
This protocol provides a general framework for determining the cleavage kinetics of thiol protecting groups.
1. Materials:
-
Protected cysteine-containing peptide or small molecule.
-
Cleavage reagent (e.g., DTT solution for STmp, TFA cocktail for Trt/tBu).
-
Quenching solution (if necessary to stop the reaction).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Mobile phases for HPLC (e.g., water and acetonitrile with 0.1% TFA).
-
Analytical standards of the protected and deprotected compounds.
2. Procedure:
-
Prepare a stock solution of the protected compound of known concentration.
-
Prepare the cleavage reagent at the desired concentration.
-
Initiate the cleavage reaction by mixing the protected compound and the cleavage reagent at a defined temperature (e.g., 25°C).
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by dilution with a mobile phase or addition of a specific quenching agent).
-
Inject the quenched aliquot into the HPLC system.
-
Monitor the disappearance of the peak corresponding to the protected compound and the appearance of the peak for the deprotected compound.
-
Calculate the percentage of cleavage at each time point by integrating the peak areas.
-
Plot the percentage of the remaining protected compound versus time.
-
Determine the half-life (t½) of the cleavage reaction from the resulting kinetic curve.
Visualizing the Process: Workflows and Pathways
To further elucidate the processes involved in thiol protection and deprotection, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for kinetic analysis and a simplified representation of a signaling pathway where a cleavable linker might be employed.
Conclusion
The selection of a thiol protecting group has profound implications for the success of complex synthetic projects. The available data strongly suggests that the STmp group offers a significant advantage in terms of cleavage speed, allowing for rapid and efficient deprotection under mild conditions. This is in contrast to the more established Trt, Acm, and tBu groups, which often require harsher conditions and longer reaction times for removal. While more comprehensive, direct comparative kinetic studies are warranted to provide precise rate constants, the current evidence positions the STmp group as a highly attractive option for researchers seeking to streamline their synthetic workflows and improve overall efficiency in the development of novel therapeutics and research compounds.
References
Navigating the Thiol Landscape: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Cys(STmp)
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the analysis of cysteine-containing peptides presents both a challenge and an opportunity. Cysteine's reactive thiol group is a hub for post-translational modifications (PTMs) that regulate protein function, making its characterization crucial. The S-thiomethyl (STmp) modification, Cys(STmp), offers a unique disulfide-based strategy for cysteine protection and analysis. This guide provides an objective comparison of the mass spectrometric analysis of Cys(STmp)-containing peptides with other common cysteine modification strategies, supported by established experimental principles. It is important to note that while extensive data exists for many cysteine modifications, direct, quantitative head-to-head mass spectrometric comparisons involving Cys(STmp) are limited in the current literature. Therefore, this guide synthesizes available information and extrapolates the expected behavior of Cys(STmp) based on its chemical properties and data from similar disulfide-containing modifications.
A Comparative Overview of Cysteine Modification Strategies for Mass Spectrometry
The choice of cysteine modification can significantly impact the outcome of a mass spectrometry-based proteomics experiment, influencing peptide ionization, fragmentation, and ultimately, identification and quantification. The most common strategies involve the alkylation of the free thiol group to prevent disulfide bond formation and to introduce a stable, identifiable mass shift. The Cys(STmp) modification, in contrast, introduces a disulfide bond that can be leveraged for specific enrichment strategies.
Below is a summary of common cysteine modifications and their key properties relevant to mass spectrometric analysis.
| Modification Strategy | Reagent | Mass Shift (Da) | Bond Type | Key MS-Related Characteristics |
| S-thiomethylation | Methyl methanethiosulfonate (MMTS) | +46.00 | Disulfide | Reversible, can be used for enrichment via thiol-disulfide exchange. |
| Carboxyamidomethylation | Iodoacetamide (IAM) | +57.02 | Thioether | Stable, irreversible modification. Well-characterized fragmentation. Potential for side reactions with other residues.[1][2] |
| Carboxymethylation | Iodoacetic acid (IAA) | +58.01 | Thioether | Stable, irreversible. Similar to IAM but less commonly used due to potential for electrostatic interactions. |
| N-ethylmaleimide adduct | N-ethylmaleimide (NEM) | +125.05 | Thioether | Irreversible Michael addition. Can enhance ionization efficiency.[3] |
| Pyridylethylation | 4-Vinylpyridine | +105.06 | Thioether | Stable modification, can aid in peptide fragmentation analysis. |
Mass Spectrometric Behavior: Cys(STmp) vs. Alkylation
The different chemical natures of the Cys(STmp) disulfide bond and the thioether bonds formed by alkylating agents lead to distinct behaviors during mass spectrometry analysis.
Ionization Efficiency
The ionization efficiency of a peptide is influenced by its overall physicochemical properties. While alkylating agents like NEM have been reported to enhance peptide ionization, the impact of the STmp group is less characterized.[3] It is plausible that the STmp group, being relatively small and polar, will have a modest effect on ionization efficiency compared to larger, more hydrophobic tags.
Fragmentation Analysis
The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) is the key to its identification. Different cysteine modifications can influence this fragmentation.
-
Alkylated Cysteines (e.g., with IAM): Peptides with carboxyamidomethylated cysteines typically produce predictable b- and y-ion series from backbone fragmentation. The modification itself is stable and does not usually induce specific neutral losses, simplifying spectral interpretation.[1]
-
Cys(STmp): Based on the behavior of other disulfide-containing peptides, Cys(STmp) is expected to exhibit characteristic fragmentation patterns under different dissociation methods:
-
Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): Disulfide bonds can be labile under CID/HCD conditions. A characteristic neutral loss of the S-methylthio group (-SCH3, 47 Da) or the entire STmp group (-S-S-CH3, 79 Da) from the precursor or fragment ions is possible. This can be a useful diagnostic feature for identifying Cys(STmp)-modified peptides. However, this lability can sometimes lead to a less complete series of backbone fragment ions, potentially lowering identification confidence.
-
Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): ETD and ECD are "gentler" fragmentation techniques that tend to preserve labile PTMs.[4] For Cys(STmp)-containing peptides, ETD/ECD is expected to predominantly cleave the peptide backbone, generating c- and z-ions while leaving the STmp group intact on the cysteine residue. This would be advantageous for unambiguous localization of the modification.
-
Experimental Protocols
A generalized workflow for the analysis of cysteine-modified peptides is presented below. Specific parameters will need to be optimized for the particular modification and instrumentation used.
General Protocol for Cysteine-Containing Peptide Analysis
-
Protein Extraction and Reduction: Proteins are extracted from cells or tissues using a suitable lysis buffer. Disulfide bonds are reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Cysteine Modification:
-
Alkylation (e.g., IAM): Reduced cysteines are alkylated by adding IAM to a final concentration of 10-20 mM and incubating in the dark at room temperature for 30-60 minutes.
-
S-thiomethylation (for Cys(STmp)): This modification is typically introduced during solid-phase peptide synthesis using Fmoc-Cys(STmp)-OH. For post-translational modification studies, specific labeling of S-sulfenylated cysteines with a methylthiol donor would be required.
-
-
Protein Digestion: The modified protein sample is digested into peptides using a protease such as trypsin.
-
Peptide Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Peptides are separated using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Precursor ions are selected and fragmented using CID, HCD, or ETD.
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides and localize the cysteine modifications.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes described, the following diagrams are provided.
Caption: A generalized experimental workflow for the mass spectrometry analysis of cysteine-containing peptides.
Caption: Comparison of irreversible alkylation and reversible S-thiomethylation of cysteine.
Potential Side Reactions and Artifacts
A crucial aspect of any chemical labeling strategy is the potential for side reactions and artifacts that can complicate data analysis.
-
Iodoacetamide (IAM): IAM is known to cause over-alkylation of cysteine residues and can also modify other amino acid residues such as methionine, histidine, and lysine, particularly at higher pH.[2] This can lead to unexpected mass shifts and misidentification of peptides.
-
Cys(STmp): As a disulfide-based modification, Cys(STmp) is susceptible to reduction by residual reducing agents from the protein extraction step. This would lead to the loss of the modification and the inability to detect the peptide in its modified form. Furthermore, disulfide scrambling, where the STmp group is transferred to another cysteine residue, is a potential artifact during sample preparation, especially under non-optimal pH conditions.
Conclusion and Future Perspectives
The analysis of Cys(STmp)-containing peptides by mass spectrometry is a promising area, particularly for studies involving redox regulation and the use of disulfide chemistry for enrichment. While direct comparative data with established alkylation methods is currently scarce, the chemical properties of the STmp group allow for informed predictions of its behavior. The expected characteristic neutral losses in CID/HCD and the stability in ETD/ECD offer intriguing possibilities for detection and analysis.
For researchers considering the use of Cys(STmp), it is recommended to perform pilot experiments to characterize its fragmentation behavior on their specific instrumentation and to optimize sample preparation conditions to minimize potential artifacts. As the use of novel cysteine modifications expands, the development of comprehensive, publicly available datasets comparing their performance in mass spectrometry will be invaluable to the proteomics community. This will enable a more rational selection of modification strategies tailored to specific biological questions and analytical platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
A Researcher's Guide to HPLC Purification of Peptides: A Comparison of Cysteine Protecting Groups
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical endeavor. The choice of protecting groups for reactive amino acid side chains, particularly the thiol group of cysteine, is a pivotal decision in solid-phase peptide synthesis (SPPS). This choice not only dictates the synthetic strategy but also significantly influences the impurity profile of the crude peptide and the ease of its subsequent purification by High-Performance Liquid Chromatography (HPLC).
The reactive nature of cysteine's thiol side chain necessitates protection to prevent undesirable side reactions, such as oxidation and disulfide bond scrambling, during peptide synthesis.[1] An ideal protecting group remains stable throughout the synthesis and is selectively removable under conditions that do not compromise the integrity of the peptide.[1] This guide provides a comparative analysis of commonly used cysteine protecting groups, with a focus on their impact on HPLC purification, supported by experimental data.
Impact of Cysteine Protecting Groups on Peptide Purity and HPLC Analysis
The selection of a cysteine protecting group directly affects the purity of the crude peptide, which is visualized and quantified by HPLC. Side reactions such as racemization, particularly at the C-terminal cysteine, and the formation of piperidinylalanine adducts are influenced by the protecting group.[2]
Trityl (Trt): As one of the most common and cost-effective protecting groups, Trt is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin.[3] While widely used, Trt-protected cysteine is susceptible to significant racemization.[2][3]
Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions of TFA cleavage, allowing for the purification of the S-protected peptide.[4] This feature is advantageous for complex syntheses or when the free thiol is prone to degradation. The Acm group is typically removed by treatment with mercury(II) acetate or iodine.
4-Methoxytrityl (Mmt): Being more acid-labile than Trt, the Mmt group can be selectively removed on-resin using a dilute solution of TFA, enabling orthogonal protection strategies.[5] This is particularly useful for the regioselective formation of disulfide bonds.
Tetrahydropyranyl (Thp): This protecting group has been shown to significantly reduce racemization compared to Trt.[5][6] It is cleaved under standard TFA conditions and can improve the solubility of the protected peptide.[6]
Quantitative Comparison of Cysteine Protecting Groups
The choice of a protecting group can have a pronounced effect on the level of side reactions, which in turn impacts the complexity of the HPLC purification. The following table summarizes experimental data on the extent of epimerization and other side reactions for a model peptide with different C-terminal Cys-protecting groups.
| Protecting Group | % Epimerization | % N-piperidinyl adduct | Key Advantages | Key Disadvantages |
| Trityl (Trt) | 8.0%[2] | High propensity[6] | Cost-effective, widely used.[3] | Prone to significant racemization.[2] |
| Acetamidomethyl (Acm) | Low propensity[5] | Lower than Trt[5] | Stable to TFA, allows purification of protected peptide.[4] | Requires separate deprotection step (e.g., Hg(OAc)₂, Iodine). |
| 4-Methoxytrityl (Mmt) | Low propensity[5] | Lower than Trt[5] | Orthogonal, removable with dilute TFA on-resin.[5] | Not compatible with Trt for orthogonal strategies.[5] |
| Tetrahydropyranyl (Thp) | 0.74% | Minimized[6] | Significantly reduces racemization, improves solubility.[6] | Introduces a chiral center.[6] |
| Diphenylmethyl (Dpm) | 1.2%[2] | - | Less racemization than Trt.[2] | Requires higher TFA concentration for removal.[5] |
Data is compiled from studies on model peptides and may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
A general workflow for SPPS is outlined below. The specific protecting group for cysteine would be introduced using the corresponding Fmoc-Cys(PG)-OH amino acid derivative during the coupling steps.
Cleavage and Deprotection Cocktail
A standard cleavage cocktail for peptides with acid-labile protecting groups like Trt and Thp is a mixture of TFA with scavengers to capture the cleaved protecting groups and prevent side reactions.[7]
-
Reagent: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Procedure: The peptide-bound resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[7] The resin is then filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.[6]
On-Resin Deprotection of Mmt
For the selective removal of the Mmt group, a mild acid treatment is employed while the peptide is still attached to the resin.[6]
-
Reagent: 1-2% TFA and 2-5% TIS in Dichloromethane (DCM).
-
Procedure: The Mmt-protected peptide-resin is treated with the deprotection solution for short intervals (e.g., 2 minutes) and repeated until the characteristic yellow color of the Mmt cation is no longer observed.[6] The resin is then washed thoroughly before proceeding with the next step (e.g., disulfide bond formation).
Deprotection of Acm
The Acm group is removed post-cleavage and purification of the Acm-protected peptide.
-
Reagent: Mercury(II) acetate [Hg(OAc)₂] in 10% aqueous acetic acid, pH 4.0.
-
Procedure: The Acm-protected peptide is dissolved and treated with an excess of Hg(OAc)₂ for approximately 2 hours. The reaction is quenched with β-mercaptoethanol, and the deprotected peptide is purified by HPLC.[6] Caution: Mercury compounds are highly toxic and require careful handling.
HPLC Purification Protocol
The purification of the crude peptide is typically performed using reverse-phase HPLC (RP-HPLC).
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptides.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the specific peptide.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[8]
Logical Relationships in Orthogonal Protection
The use of orthogonal protecting groups is a powerful strategy for the synthesis of complex peptides with multiple disulfide bonds. The key principle is the selective deprotection of one type of protecting group in the presence of others.
Conclusion
The strategic selection of a cysteine-protecting group is a critical determinant of the success of a peptide synthesis campaign. For routine synthesis of peptides where a free thiol is desired after cleavage, Trt remains a widely used, cost-effective option, provided that potential racemization is acceptable. However, for sequences prone to racemization or for the synthesis of C-terminal cysteine peptides, Thp offers a superior alternative by significantly reducing this side reaction.[5][6]
For more complex peptides requiring orthogonal protection schemes for regioselective disulfide bond formation, Mmt and Acm are invaluable. Mmt allows for on-resin manipulation, while the stability of Acm to TFA facilitates the purification of the protected peptide intermediate.[5] The choice of protecting group will ultimately depend on the specific requirements of the target peptide, including its sequence, the desired disulfide bond connectivity, and the acceptable level of impurities. A thorough HPLC analysis of the crude product is essential in all cases to guide the purification strategy and ensure the final product meets the required purity standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Evaluating the efficiency of on-resin versus solution-phase disulfide formation.
On-Resin vs. Solution-Phase: A Comparative Guide to Disulfide Bond Formation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of disulfide bonds is a critical step in the synthesis of peptides and proteins. This guide provides an objective comparison of two primary strategies: on-resin and solution-phase disulfide formation, supported by experimental data and detailed protocols to aid in methodology selection.
The introduction of disulfide bridges is pivotal for the structural integrity and biological activity of many therapeutic peptides. The choice between forming these bonds while the peptide is anchored to a solid support (on-resin) or after it has been cleaved into solution significantly impacts reaction efficiency, purity of the final product, and overall workflow.
Key Differences at a Glance
| Feature | On-Resin Disulfide Formation | Solution-Phase Disulfide Formation |
| Principle | Cysteine residues are oxidized while the peptide is covalently attached to a solid support. | The linear peptide is first cleaved from the resin and then oxidized in a suitable solvent system. |
| Intermolecular Reactions | Minimized due to the "pseudo-dilution" effect of the resin, which favors intramolecular cyclization.[1] | High dilution is often necessary to prevent intermolecular reactions such as dimerization and oligomerization.[2][3] |
| Purification | Simplified, as excess reagents and by-products can be easily washed away from the resin-bound peptide.[2][4][5] | Can be more extensive, often requiring chromatographic purification to separate the desired product from reagents and oligomeric species.[6] |
| Reaction Time | Generally faster due to simplified workup procedures.[2][7] | Can be more time-consuming due to the need for high dilution and subsequent purification steps.[2] |
| Yield & Purity | Often results in higher crude purity and better overall yields, especially for complex peptides.[4][8] For example, an on-resin approach for Consomatin Ro1 yielded a considerably higher amount of the peptide compared to the in-solution method.[8] | Can yield very pure peptides, but the overall process yield may be lower due to losses during purification and potential side reactions.[2] |
| Scalability | Well-suited for both small-scale and large-scale automated synthesis.[4] | Can be challenging to scale up due to the large solvent volumes required for high dilution. |
| Compatibility | Requires careful selection of orthogonal protecting groups that can be selectively removed on-resin.[9] | Offers more flexibility in the choice of oxidation reagents and conditions after the peptide is fully deprotected and cleaved. |
Quantitative Data Comparison
The following table summarizes representative quantitative data from various studies, highlighting the performance of each method for specific peptides. It is important to note that direct comparisons can be influenced by the peptide sequence, protecting group strategy, and specific reaction conditions.
| Peptide | Method | Oxidizing Agent | Crude Purity (%) | Isolated Yield (%) | Reference |
| Oxytocin | On-Resin | N-Chlorosuccinimide (NCS) | ≥87 | Not Reported | [10] |
| α-conotoxin ImI | On-Resin | Npys-OMe | >50 | Better yields than solution-phase | [4] |
| SI Conotoxin | On-Resin (Regioselective) | N-Chlorosuccinimide (NCS) | 70 | Not Reported | [2] |
| Consomatin Ro1 | On-Resin | N-Chlorosuccinimide (NCS) | Higher than solution-phase | Higher than solution-phase | [8] |
| Apamin | On-Resin (Automated) | NCS, then I₂ | High (single peak) | Not Reported | [5] |
| Generic Cyclohexapeptides | On-Resin | PyBOP | Essentially quantitative | Not Reported | [3] |
| Generic Peptides | Solution-Phase | PyBOP | Variable, often with dimer formation | Not Reported | [3] |
Experimental Workflows and Signaling Pathways
The decision to perform disulfide bond formation on-resin or in solution involves distinct workflows. The following diagrams illustrate the typical experimental pathways for both methodologies.
Caption: On-Resin Disulfide Formation Workflow.
Caption: Solution-Phase Disulfide Formation Workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: On-Resin Disulfide Formation using N-Chlorosuccinimide (NCS)
This protocol is adapted for the synthesis of peptides like Oxytocin and Consomatin Ro1 on a solid support.[2][8][10]
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues intended for disulfide bridging should be protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Mmt, Trt).
-
Selective Deprotection:
-
Swell the peptidyl-resin in dichloromethane (DCM).
-
To remove Mmt groups, treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 10-15 minutes. Repeat this step until the yellow color of the Mmt cation is no longer observed in the filtrate.[5]
-
Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).
-
-
On-Resin Oxidation:
-
Swell the resin in DMF.
-
Add a solution of N-Chlorosuccinimide (NCS) (1-2 equivalents per thiol group) in DMF to the resin.[2]
-
Allow the reaction to proceed for 15-30 minutes at room temperature.[9][11] Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Wash the resin extensively with DMF and DCM to remove excess NCS and by-products.[9]
-
-
Cleavage and Global Deprotection:
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Disulfide Formation using Air Oxidation
This is a common method for solution-phase cyclization, particularly effective under basic conditions.[2]
-
Peptide Synthesis and Cleavage:
-
Synthesize the linear peptide using standard Fmoc-SPPS. Cysteine residues are typically protected with groups labile to the final cleavage cocktail (e.g., Trityl (Trt)).[9]
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), which also removes the Cys(Trt) protecting groups, yielding the free thiol form of the peptide.
-
Precipitate and lyophilize the crude linear peptide.
-
-
Purification of Linear Peptide (Optional but Recommended):
-
Purify the crude linear peptide by RP-HPLC to remove impurities from the synthesis and cleavage steps.
-
-
Solution-Phase Oxidation:
-
Dissolve the purified linear peptide in a suitable aqueous buffer at a high dilution (typically 0.1-1 mg/mL) to minimize intermolecular reactions.[2] A common buffer is 0.1 M ammonium bicarbonate (pH ~8).
-
Stir the solution vigorously, open to the atmosphere, for several hours to days. The reaction is mediated by dissolved oxygen.
-
Monitor the progress of the cyclization by RP-HPLC and/or LC-MS until the linear starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, lyophilize the solution to remove the buffer.
-
Purify the final cyclic peptide by RP-HPLC to remove any oligomeric species or other by-products formed during oxidation.
-
Conclusion
The choice between on-resin and solution-phase disulfide formation is highly dependent on the specific peptide, desired scale, and available resources.
On-resin formation is generally the more efficient and scalable method, offering simplified purification and a lower risk of intermolecular side reactions.[2][4][5] This makes it particularly attractive for the synthesis of complex, multi-disulfide peptides and for automated protocols.
Solution-phase formation , while potentially more time-consuming and challenging to scale, offers flexibility and can, in some cases, yield highly pure products, especially if the linear precursor is purified prior to cyclization.[2] However, it requires careful optimization of concentration to avoid the formation of dimers and higher-order oligomers.[3]
For most applications, particularly in drug discovery and development where speed and efficiency are paramount, the on-resin strategy presents a clear advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptidetherapeutics.org [peptidetherapeutics.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Fmoc-Cys(STmp)-OH: A Superior Tool for Regioselective Disulfide Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of cysteine residues is paramount for achieving high yields and purity, especially in complex peptides with multiple disulfide bonds. This guide provides a comprehensive comparison of Fmoc-Cys(STmp)-OH with other commonly used cysteine-protected amino acids, supported by experimental data, to facilitate the informed selection of the optimal synthetic strategy.
The 2,4,6-trimethoxyphenylsulfenyl (STmp) protecting group, utilized in this compound, offers a distinct advantage in solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions. Unlike many traditional protecting groups that are removed by acidolysis, the STmp group is stable to the piperidine used for Fmoc-group removal and is selectively cleaved under mild thiolysis conditions. This orthogonality is the cornerstone of its utility in the regioselective formation of disulfide bridges, a critical aspect in the synthesis of many biologically active peptides such as insulin analogs and conotoxins.[1][2]
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision that impacts the overall success of peptide synthesis. The ideal protecting group should be stable throughout the synthesis and selectively removable without affecting other protecting groups or the peptide backbone. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other widely used cysteine derivatives.
Table 1: Properties and Cleavage Conditions of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonality | Key Features |
| 2,4,6-Trimethoxyphenylsulfenyl | STmp | Mild thiols (e.g., DTT, β-mercaptoethanol) in the presence of a weak base (e.g., NMM) | Orthogonal to acid-labile (Trt, Mmt, tBu) and some other protecting groups. | Rapid and clean cleavage under mild conditions; ideal for on-resin disulfide bond formation.[3] |
| Trityl | Trt | Trifluoroacetic acid (TFA) | Not fully orthogonal to other acid-labile groups. | Cleaved simultaneously with the peptide from the resin in standard Fmoc-SPPS; cost-effective. |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver trifluoroacetate | Orthogonal to acid-labile and thiol-labile groups. | Stable to a wide range of conditions; allows for stepwise disulfide bond formation.[1][4] |
| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP, phosphines) | Orthogonal to acid-labile groups. | Stable to TFA; however, deprotection can be sluggish.[3] |
| Tetrahydropyranyl | Thp | Trifluoroacetic acid (TFA) | Not fully orthogonal to other acid-labile groups. | Shown to reduce racemization compared to Trt.[5] |
Table 2: Comparative Performance Data of Cysteine Protecting Groups
| Protecting Group | Racemization Potential | Deprotection Time | Reported Yield/Purity | Common Side Reactions |
| This compound | Low | Very Fast (e.g., 3 x 5 min) | High (e.g., Oxytocin, 83% crude purity)[3] | Minimal under optimized conditions. |
| Fmoc-Cys(Trt)-OH | Higher (e.g., 3.3% with DIPCDI/Oxyma) | N/A (cleaved with resin) | Variable, can be high. | Re-attachment of the trityl cation to sensitive residues (e.g., Trp) if not properly scavenged. |
| Fmoc-Cys(Acm)-OH | Low | Dependent on oxidation method | Generally good. | Potential for side reactions with certain oxidizing agents. |
| Fmoc-Cys(StBu)-OH | Generally low | Slow and can be incomplete.[3] | Can be lower due to incomplete deprotection. | Incomplete deprotection leading to impurities. |
| Fmoc-Cys(Thp)-OH | Lower than Trt (e.g., 0.74% with DIPCDI/Oxyma)[6] | N/A (cleaved with resin) | Good |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS) and On-Resin Cyclization
The following diagram illustrates a typical workflow for the synthesis of a cyclic peptide using this compound.
Protocol 1: On-Resin Disulfide Bond Formation using this compound
-
Peptide Synthesis: Assemble the linear peptide on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. Incorporate this compound at the desired positions.
-
STmp Group Deprotection:
-
Wash the peptidyl-resin thoroughly with dimethylformamide (DMF).
-
Treat the resin with a solution of 5% (w/v) dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.[3]
-
Perform this treatment three times for 5-20 minutes each at room temperature.[7][8]
-
Wash the resin extensively with DMF and then with dichloromethane (DCM).
-
-
On-Resin Oxidation:
-
Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents relative to the peptide) in DMF.
-
Add the NCS solution to the resin and shake for 15-30 minutes at room temperature.[8]
-
Monitor the disappearance of free thiols using the Ellman's test.
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
-
Cleavage and Final Deprotection:
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS), 95:2.5:2.5, v/v/v) for 2-3 hours at room temperature. Note: Avoid using thiol-based scavengers like ethanedithiol (EDT) as they can reduce the newly formed disulfide bond.[8]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Orthogonal Synthesis of Peptides with Multiple Disulfide Bonds
The true power of this compound lies in its application in orthogonal strategies for synthesizing peptides with multiple, defined disulfide bridges. By combining STmp with other protecting groups that have different cleavage labilities, disulfide bonds can be formed in a stepwise and controlled manner.
References
- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 5. digital.csic.es [digital.csic.es]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Cys(STmp)-OH: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Fmoc-Cys(STmp)-OH and associated waste streams generated during solid-phase peptide synthesis (SPPS). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and environmental compliance. All procedures should be conducted in accordance with institutional and local regulations.
Key Chemical Data Summary
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C27H27NO7S2 |
| Molecular Weight | 541.64 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), insoluble in water. |
| Storage Temperature | 15-25°C |
Disposal of Unused or Expired Solid this compound
Solid this compound waste must be handled as hazardous chemical waste.
Procedure:
-
Segregation: Do not mix solid this compound with other chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The label must include the full chemical name "this compound", the quantity, and the date of disposal.
-
Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.
Disposal of Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)
Liquid waste generated during the use of this compound in SPPS is considered hazardous and must be managed accordingly. This includes solvents, deprotection solutions, and cleavage reagents.
Waste Streams:
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc-Deprotection Solutions: Typically a solution of piperidine in DMF.
-
STmp-Deprotection Solutions: Solutions containing dithiothreitol (DTT) or β-mercaptoethanol and a base such as N-methylmorpholine (NMM) in DMF. This waste stream contains reactive and malodorous thiols.
-
Cleavage Cocktails: Often contain strong acids like Trifluoroacetic Acid (TFA).
Procedure:
-
Collection: Collect all liquid waste streams in separate, clearly labeled, and compatible hazardous waste containers.
-
Labeling: Each container must be labeled with "Hazardous Waste" and a complete list of its chemical constituents with approximate concentrations.
-
Treatment of Thiol-Containing Waste: Due to their reactivity and strong odor, it is highly recommended to neutralize thiol-containing waste streams (from STmp deprotection) before final disposal. A detailed protocol for this neutralization is provided below.
-
Disposal: All collected and treated liquid waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocol: Neutralization of Thiol-Containing Waste
This protocol details the oxidation of dithiothreitol (DTT) and other thiol waste using sodium hypochlorite (household bleach). This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Thiol-containing waste solution (e.g., from STmp deprotection).
-
Commercial household bleach (5.25-6% sodium hypochlorite).
-
Large, three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Ice bath.
-
Starch-iodide paper (optional, for testing for excess oxidant).
Procedure:
-
Setup: In a chemical fume hood, place the three-necked flask in an ice bath to control the reaction temperature.
-
Initial Charge: Pour the thiol-containing waste into the flask.
-
Slow Addition of Bleach: Slowly add the bleach to the stirred thiol waste solution via the dropping funnel. The reaction can be exothermic, so maintain the temperature between 45-50°C by adjusting the addition rate and using the ice bath.[3]
-
Monitor Reaction: If the reaction does not start spontaneously after adding about 10% of the bleach, stop the addition and warm the mixture to approximately 50°C to initiate the oxidation.[3] Once the reaction begins, continue the slow addition of bleach.
-
Reaction Time: After the addition is complete, continue stirring the mixture for at least 2 hours as the temperature gradually returns to room temperature.[3]
-
Final Disposal: The resulting neutralized solution, which now contains oxidized sulfur compounds, should be collected as hazardous waste.
Disposal Workflow Diagrams
The following diagrams illustrate the logical flow for the proper disposal of solid and liquid waste containing this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
